An In-depth Technical Guide to the Synthesis of 2,2,6-Trimethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals Abstract 2,2,6-Trimethylcyclohexanone is a valuable chemical intermediate in the synthesis of various organic compounds, finding applications in the pharmac...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2,6-Trimethylcyclohexanone is a valuable chemical intermediate in the synthesis of various organic compounds, finding applications in the pharmaceutical and fragrance industries. Its synthesis has been approached through several methodologies, each with distinct advantages and limitations. This technical guide provides a comprehensive overview of the core synthetic routes to 2,2,6-trimethylcyclohexanone, with a focus on catalytic hydrogenation, Grignard reactions, and enolate alkylation. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to serve as a practical resource for researchers and professionals in drug development and chemical synthesis.
Introduction
2,2,6-Trimethylcyclohexanone, a ketone with the chemical formula C₉H₁₆O, is a significant building block in organic synthesis.[1][2] The steric hindrance introduced by the three methyl groups influences its reactivity, making its synthesis a subject of interest.[3] This guide explores the primary methods for its preparation, offering detailed insights into the reaction mechanisms, experimental setups, and comparative performance of different approaches.
The most prevalent and industrially significant method for the synthesis of 2,2,6-trimethylcyclohexanone is the selective hydrogenation of isophorone (3,5,5-trimethyl-2-cyclohexen-1-one). This reaction involves the reduction of the carbon-carbon double bond of the α,β-unsaturated ketone, while preserving the carbonyl group. The selectivity of this transformation is highly dependent on the choice of catalyst and reaction conditions.
2,2,6-Trimethylcyclohexanone CAS number and safety information
For Researchers, Scientists, and Drug Development Professionals Introduction This technical guide provides a comprehensive overview of 2,2,6-trimethylcyclohexanone (CAS No. 2408-37-9), a cyclic ketone of significant inte...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 2,2,6-trimethylcyclohexanone (CAS No. 2408-37-9), a cyclic ketone of significant interest in various chemical and pharmaceutical applications.[1][2] This document details its chemical identity, physicochemical properties, extensive safety information, and detailed experimental protocols for its synthesis and analysis. The information is intended to support research, development, and safe handling of this compound.
Chemical and Physical Properties
2,2,6-Trimethylcyclohexanone is a colorless to light yellow liquid. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of 2,2,6-Trimethylcyclohexanone
A thorough understanding of the safety profile of 2,2,6-trimethylcyclohexanone is crucial for its handling in a laboratory or industrial setting.
GHS Hazard Information
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. The GHS classification for 2,2,6-trimethylcyclohexanone is summarized in Table 2.
Table 2: GHS Classification for 2,2,6-Trimethylcyclohexanone
Limited specific toxicological data for 2,2,6-trimethylcyclohexanone is publicly available. For the related compound 3,3,5-trimethylcyclohexanone (B147574) (CAS 873-94-9), the following data has been reported:
Table 4: Toxicological Data for 3,3,5-Trimethylcyclohexanone
High-pressure reactor (autoclave) equipped with a magnetic stirrer and temperature and pressure controls
Filtration apparatus (e.g., Buchner funnel with filter paper)
Rotary evaporator
Distillation apparatus
Procedure:
Reaction Setup: In a high-pressure reactor, combine isophorone, the chosen solvent, and the Pd/C catalyst. A typical ratio would be 1.16 g of isophorone and 0.05 g of catalyst.[11]
Hydrogenation: Seal the reactor and purge it several times with nitrogen gas, followed by hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 2.0 MPa).[11]
Reaction Conditions: While stirring vigorously, heat the reaction mixture to the desired temperature (e.g., 100°C).[12] The reaction progress can be monitored by taking aliquots and analyzing them by GC-MS. The reaction is typically complete within a few hours.
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
Catalyst Removal: Filter the reaction mixture to remove the Pd/C catalyst. Wash the catalyst with a small amount of the solvent to ensure complete recovery of the product.
Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator.
Purification: The crude 2,2,6-trimethylcyclohexanone can be purified by fractional distillation under reduced pressure. Collect the fraction boiling at 61-62 °C at 15 mmHg.[5]
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the quantitative analysis of 2,2,6-trimethylcyclohexanone.
Materials and Equipment:
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Appropriate GC column (e.g., a non-polar column like DB-5)
Standard Preparation: Prepare a stock solution of 2,2,6-trimethylcyclohexanone in the chosen solvent. From the stock solution, prepare a series of calibration standards of known concentrations.
Sample Preparation: Dilute the sample containing 2,2,6-trimethylcyclohexanone in the same solvent to a concentration that falls within the range of the calibration standards.[13][14] If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte.[14]
GC-MS Parameters:
Injector Temperature: 250 °C
Injection Volume: 1 µL (splitless or split injection depending on concentration)
Oven Temperature Program: Initial temperature of 60 °C, hold for 1 minute, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS Ion Source Temperature: 230 °C
MS Quadrupole Temperature: 150 °C
Scan Range: m/z 40-300
Data Analysis:
Identify the peak corresponding to 2,2,6-trimethylcyclohexanone based on its retention time and mass spectrum.
Generate a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standards.
Quantify the amount of 2,2,6-trimethylcyclohexanone in the sample by comparing its peak area to the calibration curve.
Conclusion
This technical guide has provided essential information on 2,2,6-trimethylcyclohexanone, focusing on its properties, safety, synthesis, and analysis. The detailed protocols and tabulated data are intended to be a valuable resource for professionals working with this compound. Adherence to the safety guidelines is paramount to ensure a safe working environment. Further research into the applications and toxicological profile of this compound is encouraged.
Physical properties of 2,2,6-Trimethylcyclohexanone (boiling point, density)
An In-depth Technical Guide to the Physical Properties of 2,2,6-Trimethylcyclohexanone This technical guide provides a comprehensive overview of the key physical properties of 2,2,6-trimethylcyclohexanone, specifically i...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide to the Physical Properties of 2,2,6-Trimethylcyclohexanone
This technical guide provides a comprehensive overview of the key physical properties of 2,2,6-trimethylcyclohexanone, specifically its boiling point and density. The information is intended for researchers, scientists, and professionals in the field of drug development and other scientific disciplines who require precise data for modeling, synthesis, and formulation. This document outlines the experimentally determined values for these properties and describes the general methodologies employed for their measurement.
Physical Properties of 2,2,6-Trimethylcyclohexanone
2,2,6-Trimethylcyclohexanone, a cyclic ketone, is a colorless to pale yellow liquid at room temperature.[1][2][3] Its physical characteristics are crucial for its handling, application in chemical syntheses, and for predicting its behavior in various chemical and physical processes.
Data Presentation
The quantitative physical properties of 2,2,6-trimethylcyclohexanone are summarized in the table below. These values represent a consensus from multiple reliable chemical data sources.
While specific experimental records for the determination of these properties for 2,2,6-trimethylcyclohexanone are not publicly detailed, the following sections describe the standard and widely accepted methodologies for measuring the boiling point and density of liquid organic compounds. These protocols are based on established laboratory techniques and international standards, such as those from the Organisation for Economic Co-operation and Development (OECD) and ASTM International.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
Method 1: Simple Distillation
This is a common and effective method for determining the boiling point of a pure liquid.
Apparatus: A round-bottom flask, a distillation head with a port for a thermometer, a condenser, a receiving flask, a heat source (heating mantle or oil bath), and a calibrated thermometer.
Procedure:
The liquid sample (2,2,6-trimethylcyclohexanone) is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.
The distillation apparatus is assembled. The thermometer bulb is positioned so that its top is level with the bottom of the side arm of the distillation head, ensuring it measures the temperature of the vapor that is distilling.
The liquid is heated, and as it boils, the vapor rises into the distillation head.
The vapor then passes into the condenser, where it is cooled by circulating water and condenses back into a liquid.
The condensed liquid (distillate) is collected in the receiving flask.
The temperature is recorded when it stabilizes during the distillation process. This stable temperature is the boiling point of the liquid.[5]
Method 2: Thiele Tube Method (Micro Boiling Point Determination)
This method is suitable for small quantities of liquid.
Apparatus: A Thiele tube, a thermometer, a small test tube (fusion tube), a capillary tube sealed at one end, a heat source (Bunsen burner or hot plate), and a liquid bath (e.g., paraffin (B1166041) oil).
Procedure:
A few drops of the liquid sample are placed into the small test tube.
The capillary tube is placed in the test tube with its open end downwards.
The test tube is attached to the thermometer, and both are immersed in the Thiele tube containing the heating oil.
The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube expands and escapes as bubbles.
Heating is continued until a steady stream of bubbles emerges from the capillary tube.
The heat source is then removed, and the apparatus is allowed to cool.
The temperature at which the liquid is drawn into the capillary tube is recorded as the boiling point.[10][11][12]
Density Determination
Density is the mass of a substance per unit volume.
Method 1: Pycnometry
This is a highly accurate method for determining the density of liquids.
Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), a high-precision analytical balance, and a constant-temperature bath.
Procedure:
The empty pycnometer is cleaned, dried, and its mass is accurately weighed.
The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off.
The filled pycnometer is placed in a constant-temperature bath (e.g., at 25 °C) to allow the liquid to reach thermal equilibrium.
The pycnometer is removed from the bath, dried, and its mass is accurately weighed.
The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.
The volume of the pycnometer is determined by repeating the procedure with a reference liquid of known density (e.g., deionized water).
The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.
Method 2: Digital Density Meter (Oscillating U-tube Method)
This is a rapid and accurate automated method, often compliant with standards like ASTM D4052.[3][13][14][15]
Apparatus: A digital density meter.
Procedure:
The instrument is calibrated using certified reference standards (e.g., dry air and deionized water).
A small volume of the liquid sample is injected into the oscillating U-tube of the density meter.
The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.
The density of the sample is automatically calculated from this change in frequency and displayed by the instrument. The measurement is typically performed at a controlled temperature.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the experimental determination and verification of the physical properties of a liquid organic compound such as 2,2,6-trimethylcyclohexanone.
Caption: Generalized workflow for determining physical properties.
An In-depth Technical Guide to the Stereoisomers of 2,2,6-Trimethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals Abstract 2,2,6-Trimethylcyclohexanone is a cyclic ketone possessing a single chiral center at the C6 position, giving rise to two enantiomers: (R)-2,2,6-tri...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2,6-Trimethylcyclohexanone is a cyclic ketone possessing a single chiral center at the C6 position, giving rise to two enantiomers: (R)-2,2,6-trimethylcyclohexanone and (S)-2,2,6-trimethylcyclohexanone. The stereochemistry of this compound is of significant interest in synthetic chemistry and drug development due to the differing biological activities often exhibited by enantiomers. This technical guide provides a comprehensive overview of the stereoisomers of 2,2,6-trimethylcyclohexanone, including their synthesis, separation, and characterization. Detailed experimental protocols and quantitative data are presented to facilitate further research and application in relevant fields.
Stereochemistry and Structure
The presence of a stereocenter at the C6 carbon, which is bonded to a methyl group, a methylene (B1212753) group (C5), the carbonyl carbon (C1), and a quaternary carbon (C2), results in the existence of two non-superimposable mirror images, or enantiomers.
Figure 1: Enantiomers of 2,2,6-Trimethylcyclohexanone
Caption: The (R) and (S) enantiomers of 2,2,6-trimethylcyclohexanone.
Synthesis of Stereoisomers
The asymmetric synthesis of the individual enantiomers of 2,2,6-trimethylcyclohexanone is a key challenge. One notable approach involves the enzymatic reduction of a precursor molecule, which can introduce chirality at the C6 position with high stereoselectivity.
A related synthesis for a doubly chiral compound, (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone, provides insight into creating the (R) configuration at the C6 position. This process starts with 2,6,6-trimethyl-2-cyclohexen-1,4-dione and utilizes a two-step enzymatic reduction. The first step, which is relevant to the stereochemistry of 2,2,6-trimethylcyclohexanone, involves the stereoselective hydrogenation of the carbon-carbon double bond catalyzed by old yellow enzyme 2 (OYE2) from Saccharomyces cerevisiae. This establishes the chirality at the C-6 position.
Figure 2: Enzymatic Synthesis Pathway for (6R) Intermediate
Caption: Enzymatic synthesis of the (6R) intermediate.
Physicochemical Properties and Characterization
The enantiomers of 2,2,6-trimethylcyclohexanone share identical physical properties such as boiling point, melting point, and density in a non-chiral environment. However, they can be distinguished by their interaction with plane-polarized light (optical activity) and their behavior in chiral environments (e.g., chiral chromatography columns).
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for structural elucidation. While the spectra of the individual enantiomers are identical, derivatization with a chiral agent can lead to the formation of diastereomers with distinguishable NMR spectra.
¹³C NMR: Spectral data for the racemic mixture is available and can be used for structural confirmation.[3]
Mass Spectrometry (MS): The fragmentation pattern in MS is characteristic of the molecule's structure.[4][5]
Infrared (IR) Spectroscopy: The IR spectrum shows characteristic peaks for the carbonyl group and C-H bonds.[2]
Experimental Protocols
Chiral Separation by Gas Chromatography
The separation of the enantiomers of 2,2,6-trimethylcyclohexanone can be achieved using chiral gas chromatography. This technique utilizes a stationary phase that is itself chiral, leading to differential interactions with the two enantiomers and thus enabling their separation.
Protocol:
Column Selection: A capillary column with a chiral stationary phase, such as a derivatized cyclodextrin (B1172386), is required.[6] The choice of the specific cyclodextrin derivative can significantly impact the resolution of the enantiomers.
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is suitable for this separation.
Operating Conditions:
Injector Temperature: 250 °C
Detector Temperature: 250 °C
Carrier Gas: Hydrogen or Helium at an optimized flow rate.[6]
Oven Temperature Program: An initial temperature of 60 °C held for 2 minutes, followed by a ramp of 5 °C/min to 200 °C. The final temperature is held for 5 minutes. (Note: This is a starting point and should be optimized for the specific column and instrument).
Sample Preparation: A dilute solution of the racemic 2,2,6-trimethylcyclohexanone in a suitable solvent (e.g., dichloromethane) is prepared.
Injection: 1 µL of the sample is injected into the GC.
Data Analysis: The retention times of the two enantiomers will differ, allowing for their quantification.
Figure 3: Chiral GC Separation Workflow
Caption: Workflow for the chiral separation of enantiomers.
Reactivity and Applications
The steric hindrance provided by the three methyl groups in 2,2,6-trimethylcyclohexanone significantly influences its reactivity. For instance, it does not readily form a cyanohydrin in good yield, in contrast to the less substituted cyclohexanone.[7][8] This property can be exploited in synthetic strategies where selective reaction at other sites is desired.
The individual enantiomers of 2,2,6-trimethylcyclohexanone can serve as valuable chiral building blocks in the synthesis of more complex molecules, including natural products and pharmaceuticals. The distinct three-dimensional arrangement of each enantiomer can lead to different pharmacological and toxicological profiles, underscoring the importance of stereoselective synthesis and separation in drug development. The compound is also used as a flavoring agent.[1][9]
Conclusion
The stereoisomers of 2,2,6-trimethylcyclohexanone present a compelling case study in the principles of stereochemistry and their practical implications in chemical synthesis and analysis. While the synthesis of the individual enantiomers remains a specialized task, techniques such as chiral chromatography provide a robust method for their separation and characterization. The detailed information and protocols provided in this guide are intended to support researchers and professionals in their work with these and other chiral molecules, ultimately contributing to advancements in fields ranging from materials science to pharmacology.
An In-depth Technical Guide on the Formation and Stability of 2,2,6-Trimethylcyclohexanone Enolates
For Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide provides a comprehensive overview of the formation and stability of enolates derived from 2,2,6-trimethylcyclohexanon...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the formation and stability of enolates derived from 2,2,6-trimethylcyclohexanone. The regioselective generation of either the kinetic or thermodynamic enolate is a critical aspect of synthetic organic chemistry, enabling precise control over subsequent carbon-carbon bond-forming reactions. This document details the underlying principles of kinetic versus thermodynamic control, the influence of reaction parameters such as base and solvent selection, and the inherent steric factors influencing the reactivity of this highly substituted cyclohexanone (B45756). Detailed experimental protocols for the selective generation of each enolate, their trapping for quantitative analysis, and the synthesis of the parent ketone are provided. Spectroscopic data, based on established principles and data from related compounds, are presented to aid in the characterization of these transient intermediates.
Introduction: Kinetic vs. Thermodynamic Enolate Control
The deprotonation of an unsymmetrical ketone like 2,2,6-trimethylcyclohexanone can potentially yield two distinct enolates: the kinetic enolate and the thermodynamic enolate. The ability to selectively form one over the other is paramount for directing the regiochemical outcome of subsequent alkylation, aldol, or acylation reactions.[1]
Kinetic Enolate: This enolate is formed more rapidly due to the abstraction of a sterically more accessible proton. Its formation is favored under irreversible conditions, typically employing a strong, sterically hindered base at low temperatures.[2] For 2,2,6-trimethylcyclohexanone, the kinetic enolate results from the deprotonation at the C-6 position, which bears a single methyl group and is less hindered than the C-2 position with two methyl groups.
Thermodynamic Enolate: This enolate is the more stable of the two, typically having a more substituted double bond. Its formation is favored under conditions that allow for equilibration between the two enolate forms.[2] This is usually achieved with a weaker base, a protic solvent, or higher temperatures, allowing the initially formed kinetic enolate to revert to the starting ketone and subsequently form the more stable thermodynamic enolate. In the case of 2,2,6-trimethylcyclohexanone, the thermodynamic enolate would be the more substituted one, although its formation is significantly hindered by the gem-dimethyl group at the C-2 position.
The regioselectivity of enolate formation is governed by a delicate interplay of steric and electronic factors, as well as the specific reaction conditions employed.
Factors Influencing Enolate Formation and Stability
The selective formation of either the kinetic or thermodynamic enolate of 2,2,6-trimethylcyclohexanone is critically dependent on the following factors:
Base: The choice of base is the most crucial factor.
Kinetic Control: Strong, bulky, non-nucleophilic bases like lithium diisopropylamide (LDA) are ideal for forming the kinetic enolate.[2] The large steric profile of LDA favors the abstraction of the less hindered proton at the C-6 position. The reaction is typically run at low temperatures (-78 °C) to prevent equilibration.
Thermodynamic Control: Weaker bases, such as sodium or potassium alkoxides, or using a substoichiometric amount of a strong base like LDA, can favor the formation of the thermodynamic enolate. These conditions allow for a reversible deprotonation, leading to an equilibrium that favors the more stable enolate. Potassium hydride (KH) is also an effective base for generating thermodynamic enolates.
Solvent: Aprotic, non-polar solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are typically used for kinetic enolate formation to minimize proton exchange.[2] Protic solvents can facilitate the equilibration to the thermodynamic enolate.
Temperature: Low temperatures (-78 °C) are essential for kinetic control, as they prevent the less stable kinetic enolate from equilibrating to the more stable thermodynamic form. Higher temperatures promote this equilibration.
Steric Hindrance: The 2,2,6-trimethylcyclohexanone structure possesses significant steric hindrance around the carbonyl group and the α-carbons. The gem-dimethyl group at the C-2 position severely restricts access for a base, making deprotonation at this site for thermodynamic enolate formation challenging. This steric encumbrance also influences the subsequent reactions of the enolates.
Quantitative Analysis of Enolate Ratios
Due to the transient nature of lithium enolates, their direct quantification can be challenging. A common and effective method for determining the ratio of kinetic to thermodynamic enolates is to "trap" them as their more stable silyl (B83357) enol ether derivatives using a silyl halide, such as trimethylsilyl (B98337) chloride (TMSCl). The resulting mixture of silyl enol ethers can then be analyzed by techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the product ratio, which reflects the initial enolate ratio.
To a solution of lithium diisopropylamide (LDA), prepared in situ from diisopropylamine (B44863) (1.1 eq) and n-butyllithyium (1.1 eq) in anhydrous THF at -78 °C, a solution of 2,6-dimethylcyclohexanone (1.0 eq) in anhydrous THF is added dropwise.
The reaction mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.
Methyl iodide (1.5 eq) is then added dropwise, and the reaction is stirred for an additional hour at -78 °C.
The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride and allowed to warm to room temperature.
The product is extracted with diethyl ether, and the combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
The crude product is purified by distillation or column chromatography to yield 2,2,6-trimethylcyclohexanone.
Formation and Trapping of the Kinetic Enolate
Procedure:
A solution of LDA is prepared in anhydrous THF at -78 °C as described above.
A solution of 2,2,6-trimethylcyclohexanone (1.0 eq) in anhydrous THF is added dropwise to the LDA solution at -78 °C.
The mixture is stirred for 1 hour at -78 °C to ensure complete formation of the kinetic lithium enolate.
To this solution, trimethylsilyl chloride (TMSCl, 1.2 eq) is added dropwise.
The reaction is stirred for an additional 30 minutes at -78 °C and then allowed to warm to room temperature.
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
The product is extracted with pentane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting mixture of silyl enol ethers is analyzed by GC or NMR to determine the regiochemical outcome.
Formation and Trapping of the Thermodynamic Enolate
Procedure:
A suspension of potassium hydride (KH, 1.1 eq, washed with hexane (B92381) to remove mineral oil) in anhydrous THF is prepared in a flame-dried flask under an inert atmosphere.
A solution of 2,2,6-trimethylcyclohexanone (1.0 eq) in anhydrous THF is added dropwise to the KH suspension at room temperature.
The mixture is stirred at room temperature for 2-4 hours to allow for complete deprotonation and equilibration to the thermodynamic enolate.
The reaction mixture is cooled to 0 °C, and trimethylsilyl chloride (TMSCl, 1.2 eq) is added dropwise.
The reaction is stirred for 30 minutes at 0 °C and then warmed to room temperature.
The workup and analysis are performed as described for the kinetic enolate trapping experiment.
Spectroscopic Characterization
Direct spectroscopic analysis of lithium enolates can be challenging due to their reactivity and tendency to form aggregates in solution. The following data are based on expected trends and data from analogous cyclohexanone enolates. Characterization is often performed on the more stable silyl enol ether derivatives.
Infrared (IR) Spectroscopy
The formation of the enolate from 2,2,6-trimethylcyclohexanone will result in the disappearance of the strong carbonyl (C=O) stretching vibration, typically observed around 1715 cm⁻¹ for the ketone. A new, strong absorption band corresponding to the C=C stretching vibration of the enolate will appear in the region of 1650-1600 cm⁻¹.
Functional Group
Ketone (C=O)
Enolate (C=C)
Vibrational Frequency (cm⁻¹)
~1715
1650 - 1600
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: Upon enolate formation, the most significant change will be the disappearance of the signal for the α-proton that has been abstracted. For the kinetic enolate of 2,2,6-trimethylcyclohexanone (deprotonation at C-6), the methine proton signal will be absent. A new vinyl proton signal will appear in the range of 4.5-5.0 ppm.
¹³C NMR: The carbonyl carbon signal (typically around 210 ppm for cyclohexanones) will be replaced by two new signals for the sp²-hybridized carbons of the enolate double bond. The carbon bearing the oxygen (C-1) will shift significantly upfield to approximately 150-160 ppm, while the other carbon of the double bond (C-6 for the kinetic enolate) will appear in the range of 90-100 ppm.
Nucleus
Ketone (ppm)
Kinetic Enolate (Predicted, ppm)
Thermodynamic Enolate (Predicted, ppm)
¹H Vinyl
N/A
4.5 - 5.0 (at C-6)
N/A (no vinyl proton)
¹³C C=O/C-O
~210
150 - 160 (C-1)
155 - 165 (C-1)
¹³C C=C
N/A
90 - 100 (C-6)
95 - 105 (C-2), 140-150 (C-1)
Visualizations
Caption: Reaction pathways for kinetic and thermodynamic enolate formation.
Caption: Experimental workflow for enolate generation and analysis.
Conclusion
The regioselective formation of enolates from 2,2,6-trimethylcyclohexanone is a powerful tool in organic synthesis, albeit one that is significantly influenced by the steric hindrance of the substrate. By carefully selecting the base, solvent, and temperature, chemists can favor the formation of either the kinetic or the thermodynamic enolate, thereby controlling the outcome of subsequent reactions. The protocols and data presented in this guide provide a framework for the successful generation, trapping, and characterization of these important synthetic intermediates. Further experimental work is warranted to obtain precise spectroscopic data for the enolates of 2,2,6-trimethylcyclohexanone to complement the predictive information provided herein.
Quantum Chemical Blueprint for 2,2,6-Trimethylcyclohexanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of a proposed quantum chemical investigation of 2,2,6-trimethylcyclohexanone. While direct, in-depth...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed quantum chemical investigation of 2,2,6-trimethylcyclohexanone. While direct, in-depth computational studies on this specific molecule are not extensively available in published literature, this document outlines a robust computational protocol based on established methodologies for similar cyclohexanone (B45756) derivatives. The presented data is illustrative of the expected outcomes from such a study, offering a blueprint for future research and application in fields such as drug design and material science.
Introduction
2,2,6-Trimethylcyclohexanone is a cyclic ketone with applications in various chemical syntheses.[1][2] Understanding its three-dimensional structure, electronic properties, and vibrational characteristics is crucial for predicting its reactivity and potential interactions in biological and chemical systems. Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful tool for elucidating these properties at the molecular level.[3][4][5] This guide details a proposed computational workflow, presents expected quantitative data in a structured format, and visualizes key theoretical concepts.
Proposed Computational Methodology
The following protocol outlines a standard approach for the quantum chemical analysis of 2,2,6-trimethylcyclohexanone, drawing from common practices in computational chemistry for related organic molecules.[3][5][6]
Geometry Optimization
The initial step involves determining the most stable three-dimensional conformation of 2,2,6-trimethylcyclohexanone. This is achieved through geometry optimization, where the molecule's energy is minimized with respect to its atomic coordinates.
Software: Gaussian 09 or a similar quantum chemistry package.
Method: Density Functional Theory (DFT) with the B3LYP functional.
Basis Set: 6-311++G(d,p) to provide a good balance of accuracy and computational cost for a molecule of this size.
Procedure: An initial structure of 2,2,6-trimethylcyclohexanone is built using a molecular editor. This structure is then optimized without any symmetry constraints. The convergence criteria for the optimization should be set to the software's default "tight" settings to ensure a true energy minimum is found. The absence of imaginary frequencies in the subsequent vibrational analysis will confirm that the optimized structure corresponds to a local minimum on the potential energy surface.
Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency analysis is performed to predict the infrared (IR) and Raman spectra of the molecule. This analysis also serves to confirm the nature of the optimized stationary point.
Method: The same DFT/B3LYP method and 6-311++G(d,p) basis set as used for the geometry optimization.
Procedure: The calculation of the second derivatives of the energy with respect to the nuclear coordinates yields the harmonic vibrational frequencies. The resulting frequencies are typically scaled by an empirical factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) to account for anharmonicity and other systematic errors. The calculated IR intensities and Raman activities can be used to generate theoretical spectra.
Electronic Property Analysis
To understand the chemical reactivity and electronic nature of 2,2,6-trimethylcyclohexanone, several electronic properties are calculated.
Method: DFT/B3LYP with the 6-311++G(d,p) basis set.
Properties:
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity.[6]
Mulliken Atomic Charges: These calculations provide an estimate of the charge distribution within the molecule, indicating which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic).
Molecular Electrostatic Potential (MEP): The MEP surface provides a visual representation of the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack.[6]
Computational Workflow and Data Visualization
The following diagrams illustrate the proposed computational workflow and a key theoretical concept.
Caption: Proposed computational workflow for quantum chemical calculations of 2,2,6-trimethylcyclohexanone.
Caption: Relationship between the HOMO-LUMO energy gap and molecular stability and reactivity.
Predicted Quantitative Data
The following tables summarize the expected quantitative data from the proposed quantum chemical calculations for 2,2,6-trimethylcyclohexanone. This data is illustrative and based on typical values for similar organic molecules.
This technical guide outlines a comprehensive and robust computational protocol for the quantum chemical analysis of 2,2,6-trimethylcyclohexanone. By employing Density Functional Theory, researchers can obtain valuable insights into the molecule's geometric, vibrational, and electronic properties. The illustrative data presented herein serves as a benchmark for what can be expected from such a study. These theoretical predictions are invaluable for understanding the molecule's intrinsic properties, predicting its reactivity, and guiding further experimental work in drug development and other scientific disciplines.
Lack of Quantitative Thermochemical Data for 2,2,6-Trimethylcyclohexanone Hinders In-depth Analysis
An extensive search for quantitative thermochemical data for 2,2,6-trimethylcyclohexanone has yielded no specific experimental values for key parameters such as enthalpy of formation, heat capacity, and entropy. While ba...
Author: BenchChem Technical Support Team. Date: December 2025
An extensive search for quantitative thermochemical data for 2,2,6-trimethylcyclohexanone has yielded no specific experimental values for key parameters such as enthalpy of formation, heat capacity, and entropy. While basic physical properties like molecular weight and boiling point are available from sources like the NIST Chemistry WebBook, crucial thermodynamic data required for detailed modeling and analysis in drug development and chemical research are conspicuously absent from the public domain.[1][2][3] This data gap necessitates a focus on general methodologies for obtaining and utilizing such information.
For researchers and scientists requiring thermochemical data for 2,2,6-trimethylcyclohexanone, the path forward involves either experimental determination or computational estimation. This guide outlines the typical experimental protocols and theoretical approaches that would be employed to acquire this vital information.
General Experimental Protocols for Thermochemical Data Determination
The primary methods for experimentally determining the thermochemical properties of an organic compound like 2,2,6-trimethylcyclohexanone are combustion calorimetry and heat capacity measurement.
Combustion Calorimetry
Combustion calorimetry is the most common technique for determining the enthalpy of formation of organic compounds. The standard enthalpy of combustion is measured, and from this, the standard enthalpy of formation can be calculated using Hess's Law.
Experimental Workflow:
A precisely weighed sample of 2,2,6-trimethylcyclohexanone would be placed in a crucible within a high-pressure vessel known as a "bomb." The bomb is then filled with pure oxygen under high pressure and submerged in a known quantity of water in a calorimeter. The sample is ignited, and the resulting temperature change of the water is meticulously measured.
Key Steps:
Sample Preparation: A pure sample of 2,2,6-trimethylcyclohexanone is weighed with high accuracy.
Bomb Assembly: The sample is placed in the bomb, which is then sealed and pressurized with oxygen.
Calorimeter Setup: The bomb is placed in the calorimeter containing a known mass of water. The initial temperature is recorded.
Ignition and Data Acquisition: The sample is ignited electrically, and the temperature of the water is monitored until it reaches a maximum and then begins to cool.
Data Analysis: The heat capacity of the calorimeter system (determined through calibration with a standard substance like benzoic acid) is used to calculate the heat released during combustion from the observed temperature change. Corrections are applied for the ignition energy and the formation of nitric acid from any nitrogen present.
A generalized workflow for determining the enthalpy of combustion using a bomb calorimeter.
Heat Capacity Measurement
The heat capacity of 2,2,6-trimethylcyclohexanone could be determined using techniques such as differential scanning calorimetry (DSC) or adiabatic calorimetry. This data is crucial for understanding how the energy of the substance changes with temperature.
Experimental Protocol (DSC):
A small, accurately weighed sample of the compound is placed in a sample pan, and an empty reference pan is also prepared. Both pans are heated at a controlled rate in the DSC instrument. The difference in heat flow required to maintain the sample and reference at the same temperature is measured. This difference is directly proportional to the heat capacity of the sample.
Computational Estimation of Thermochemical Data
In the absence of experimental data, computational chemistry methods can provide estimates of thermochemical properties. Quantum chemical calculations, such as those based on density functional theory (DFT), can be used to calculate the enthalpy of formation, heat capacity, and entropy of a molecule in the gas phase.
The relationship between experimentally determined and calculated thermochemical properties.
Data Presentation
While no specific quantitative data for 2,2,6-trimethylcyclohexanone was found, a structured table for presenting such data is provided below for when the information becomes available.
An In-depth Technical Guide to the Solubility of 2,2,6-Trimethylcyclohexanone in Organic Solvents
Abstract: This technical guide provides a comprehensive overview of the solubility of 2,2,6-trimethylcyclohexanone in various organic solvents. While specific quantitative solubility data is limited in publicly accessibl...
Author: BenchChem Technical Support Team. Date: December 2025
Abstract: This technical guide provides a comprehensive overview of the solubility of 2,2,6-trimethylcyclohexanone in various organic solvents. While specific quantitative solubility data is limited in publicly accessible literature, this document summarizes the available qualitative information and presents detailed experimental protocols for researchers, scientists, and drug development professionals to determine precise solubility values. The methodologies described include the equilibrium shake-flask method followed by gravimetric or spectroscopic analysis, providing a robust framework for laboratory investigation.
Introduction to 2,2,6-Trimethylcyclohexanone
2,2,6-Trimethylcyclohexanone is a cyclic ketone with a camphoraceous odor. Its molecular structure, featuring a cyclohexane (B81311) ring with three methyl groups, influences its physical and chemical properties, including its solubility profile. As a relatively nonpolar molecule, it is expected to exhibit good solubility in a range of organic solvents. Understanding its solubility is crucial for various applications, including its use as a flavoring agent, in organic synthesis, and in the formulation of products where it may be a component.
Solubility Data of 2,2,6-Trimethylcyclohexanone
A thorough review of scientific literature and chemical databases reveals a scarcity of specific quantitative solubility data for 2,2,6-trimethylcyclohexanone in various organic solvents. The available information is primarily qualitative. The following table summarizes the existing data.
Note: "Miscible" implies that the solute and solvent are soluble in all proportions.
Given the limited quantitative data, experimental determination is necessary to establish precise solubility values in specific organic solvents. The following sections provide detailed protocols for this purpose.
Experimental Protocols for Solubility Determination
The determination of the solubility of a solid compound like 2,2,6-trimethylcyclohexanone in an organic solvent is typically achieved by preparing a saturated solution at a controlled temperature and then measuring the concentration of the solute in that solution. The most common and reliable method is the equilibrium shake-flask method.
Equilibrium Shake-Flask Method
This method relies on achieving a state of equilibrium between the undissolved solute and the dissolved solute in the solvent.
Materials:
2,2,6-Trimethylcyclohexanone (high purity)
Selected organic solvent(s) (analytical grade)
Volumetric flasks
Conical flasks or vials with screw caps
Thermostatic shaker or water bath
Analytical balance
Syringe filters (e.g., 0.45 µm PTFE)
Pipettes and other standard laboratory glassware
Procedure:
Add an excess amount of 2,2,6-trimethylcyclohexanone to a known volume of the organic solvent in a conical flask or vial. The presence of undissolved solid is essential to ensure saturation.
Seal the flask or vial to prevent solvent evaporation.
Place the flask in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the dissolution rate of the compound. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, indicating that equilibrium has been reached.
Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle.
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid transferring any solid particles, it is crucial to filter the sample through a syringe filter.
Determine the concentration of 2,2,6-trimethylcyclohexanone in the filtered sample using an appropriate analytical method, such as gravimetric analysis or spectroscopic analysis.
Analytical Techniques for Concentration Measurement
This is a straightforward and accurate method if the solute is non-volatile.
Procedure:
Accurately weigh an empty, dry evaporating dish.
Pipette a known volume of the filtered, saturated solution into the pre-weighed evaporating dish.
Re-weigh the dish with the solution to determine the mass of the solution.
Gently evaporate the solvent in a fume hood or a rotary evaporator. For higher boiling point solvents, a vacuum oven at a temperature below the boiling point of the solute can be used.
Once the solvent is fully evaporated, dry the dish containing the solid residue to a constant weight in an oven at a suitable temperature (e.g., 60-80 °C).
Cool the dish in a desiccator and weigh it.
The mass of the dissolved 2,2,6-trimethylcyclohexanone is the final weight of the dish and residue minus the initial weight of the empty dish.
The solubility can then be expressed in terms of mass of solute per mass or volume of solvent.
Figure 2: Gravimetric Analysis Workflow.
This method is suitable for lower solubility compounds and can be automated for high-throughput screening.
Prerequisites:
A validated analytical method for 2,2,6-trimethylcyclohexanone using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
A calibration curve must be prepared by measuring the absorbance (UV-Vis) or peak area (HPLC) of a series of standard solutions of known concentrations of 2,2,6-trimethylcyclohexanone in the same solvent.
Procedure:
Take the filtered, saturated solution obtained from the equilibrium shake-flask method.
Dilute the sample with the same solvent to a concentration that falls within the linear range of the calibration curve. The dilution factor must be accurately recorded.
Analyze the diluted sample using the pre-validated UV-Vis or HPLC method.
Determine the concentration of the diluted sample from the calibration curve.
Calculate the concentration of the original saturated solution by multiplying the measured concentration by the dilution factor.
Applications of 2,2,6-Trimethylcyclohexanone in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction 2,2,6-Trimethylcyclohexanone is a sterically hindered cyclic ketone that serves as a versatile building block in organic synthesis. Its unique...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,6-Trimethylcyclohexanone is a sterically hindered cyclic ketone that serves as a versatile building block in organic synthesis. Its unique structural features, characterized by the presence of three methyl groups, influence its reactivity and make it a valuable precursor for the synthesis of a variety of important organic molecules, including fragrances, flavorings, and pharmaceutical intermediates. This document provides detailed application notes and experimental protocols for key synthetic transformations involving 2,2,6-trimethylcyclohexanone.
Key Synthetic Applications
The applications of 2,2,6-trimethylcyclohexanone in organic synthesis are diverse, ranging from the formation of carbon-carbon bonds to rearrangement reactions. The steric hindrance imposed by the methyl groups often dictates the stereochemical outcome and feasibility of certain reactions.
Synthesis of β-Damascones and β-Damascenone
β-Damascones and β-damascenone are highly sought-after fragrance and flavor compounds known for their complex rosy and fruity aromas. 2,2,6-Trimethylcyclohexanone can be utilized as a starting material for the synthesis of these valuable molecules. The synthesis involves an initial alkynylation followed by an acid-catalyzed rearrangement.
Reaction Scheme:
Caption: Synthesis of β-Damascone/β-Damascenone from 2,2,6-Trimethylcyclohexanone.
Experimental Protocol: Synthesis of β-Damascone [1]
This protocol is adapted from a procedure for the synthesis of β-damascone and β-damascenone.
Materials:
2,6,6-Trimethylcyclohexanone (structurally similar to 2,2,6-trimethylcyclohexanone, reaction conditions may be adaptable)
Note: The provided yields are for the reaction starting from the specified isomers. Similar reactivity and yields may be expected for 2,2,6-trimethylcyclohexanone, but would require experimental verification.
Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation is a classic reaction that converts ketones to esters or lactones. In the case of cyclic ketones like 2,2,6-trimethylcyclohexanone, this reaction yields a lactone. The regioselectivity of the oxidation is determined by the migratory aptitude of the adjacent carbon atoms. Due to the substitution pattern of 2,2,6-trimethylcyclohexanone, the migration of the more substituted carbon is expected.[2][3]
Reaction Scheme:
Caption: Baeyer-Villiger oxidation of 2,2,6-Trimethylcyclohexanone.
General Experimental Protocol: Baeyer-Villiger Oxidation of a Ketone [4]
This is a general procedure that can be adapted for 2,2,6-trimethylcyclohexanone.
Dissolve the ketone in dichloromethane in a round-bottom flask.
Add m-CPBA to the solution and stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution, followed by saturated aqueous sodium bicarbonate solution.
Separate the organic layer, and extract the aqueous layer with dichloromethane.
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
Filter and concentrate the solution under reduced pressure to obtain the crude lactone, which can be further purified by column chromatography.
Quantitative Data:
While a specific yield for the Baeyer-Villiger oxidation of 2,2,6-trimethylcyclohexanone was not found in the provided search results, typical yields for this reaction on similar cyclic ketones are in the range of 70-95%.
Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from ketones or aldehydes.[5][6] Due to the steric hindrance around the carbonyl group in 2,2,6-trimethylcyclohexanone, the choice of the Wittig reagent and reaction conditions is crucial for a successful olefination. Non-stabilized ylides are generally more reactive and may be required to overcome the steric barrier.
Reaction Scheme:
Caption: Wittig olefination of 2,2,6-Trimethylcyclohexanone.
General Experimental Protocol: Wittig Reaction with a Ketone [7]
This general protocol can serve as a starting point for the olefination of 2,2,6-trimethylcyclohexanone.
In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous THF.
Cool the suspension to 0 °C in an ice bath.
Slowly add the strong base to the suspension with vigorous stirring to generate the ylide (a color change is often observed).
After the ylide formation is complete, cool the solution to 0 °C and slowly add a solution of 2,2,6-trimethylcyclohexanone in anhydrous THF.
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, and dry over an anhydrous drying agent.
After filtration and removal of the solvent, the crude product can be purified by column chromatography to separate the desired alkene from triphenylphosphine (B44618) oxide.
Quantitative Data:
Grignard Reaction
The Grignard reaction allows for the formation of a new carbon-carbon bond and the conversion of a ketone to a tertiary alcohol.[8][9] The reaction of 2,2,6-trimethylcyclohexanone with a Grignard reagent, such as methylmagnesium bromide, would be expected to yield 1,2,2,6-tetramethylcyclohexan-1-ol. The steric hindrance of the ketone will influence the reaction rate.
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2,2,6-Trimethylcyclohexanone (CAS No. 2408-37-9) is a cyclic ketone used as both a fragrance and flavoring ingredient.[1][2] It is recognized for its characteristic aroma, which is described with a range of notes including floral, sweet, honey-like, and citrus.[1][2][3] As a member of the alkyl cyclic ketones structural group, it finds application in various consumer products.[4] This document provides detailed application notes, including physicochemical properties, safety information, and experimental protocols relevant to its use in research and development settings.
Section 1: Physicochemical Properties
2,2,6-Trimethylcyclohexanone is a colorless to pale yellow liquid.[2] It is generally insoluble in water but soluble in fats and organic solvents.[1] A comprehensive summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 2,2,6-Trimethylcyclohexanone
The olfactory profile of 2,2,6-trimethylcyclohexanone is multifaceted, contributing to its versatility in fragrance formulations.
Odor Profile: It is primarily characterized by a floral scent.[1] Other descriptors include sweet, honey-like tobacco, citrus, and labdanum.[2][3]
Applications: It is used as a fragrance ingredient in a variety of consumer products and is listed on the International Fragrance Association (IFRA) transparency list.[1] It also serves as a flavoring agent in the food industry.[1][2] In chemical synthesis, it is used as an intermediate, for example, in the preparation of β-ionone.[10]
Section 3: Safety and Regulatory Information
The safe use of 2,2,6-trimethylcyclohexanone is supported by evaluations from regulatory and safety organizations. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[1] It is also classified as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA).[9]
Table 2: Safety and Regulatory Profile of 2,2,6-Trimethylcyclohexanone
H226: Flammable liquid and vapor.H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation.
The following protocols provide standardized procedures for the synthesis, analysis, and application of 2,2,6-trimethylcyclohexanone in a laboratory setting.
Protocol 4.1: Synthesis via Oxidation of 2,2,6-Trimethylcyclohexanol
This protocol describes a general method for the synthesis of 2,2,6-trimethylcyclohexanone by the oxidation of the corresponding alcohol. This is a common and effective method for preparing ketones.
Materials:
2,2,6-Trimethylcyclohexanol
Pyridinium chlorochromate (PCC) or other suitable oxidizing agent (e.g., Swern oxidation reagents)
Round-bottom flask, magnetic stirrer, dropping funnel, rotary evaporator
Procedure:
Setup: In a fume hood, add 2,2,6-trimethylcyclohexanol to a round-bottom flask with a magnetic stir bar, and dissolve it in anhydrous DCM.
Oxidation: Slowly add a solution or slurry of the oxidizing agent (e.g., PCC in DCM) to the alcohol solution at room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
Workup: Upon completion, quench the reaction by adding a saturated NaHCO₃ solution. Extract the aqueous layer with DCM.
Drying: Combine the organic layers and dry over anhydrous MgSO₄.
Purification: Filter the drying agent and concentrate the organic phase using a rotary evaporator. Purify the resulting crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield pure 2,2,6-trimethylcyclohexanone.
Characterization: Confirm the identity and purity of the final product using Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared (FTIR) spectroscopy.
Diagram 1: General workflow for the synthesis of 2,2,6-trimethylcyclohexanone.
Protocol 4.2: Quality Control and Analysis
This protocol outlines the quality control (QC) process for verifying the identity and purity of a sample of 2,2,6-trimethylcyclohexanone.
Materials:
Sample of 2,2,6-trimethylcyclohexanone
Reference standard of 2,2,6-trimethylcyclohexanone (≥99% purity)
Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)
FTIR Spectrometer
Refractometer
Density meter
Procedure:
Physical Properties:
Measure the refractive index at 20°C and compare with the standard specification (1.443-1.449).[1][8]
Measure the density at 25°C and compare with the standard specification (0.900-0.907 g/mL).[1][8]
Identity Confirmation (FTIR):
Acquire an FTIR spectrum of the sample.
Compare the spectrum to that of the reference standard. Key absorbances for a cyclohexanone ring and C=O stretch should be present.
Purity Assay (GC):
Prepare a diluted solution of the sample in a suitable solvent (e.g., ethanol).
Inject the sample into the GC-FID or GC-MS system.
Determine the purity by calculating the area percentage of the main peak corresponding to 2,2,6-trimethylcyclohexanone. The assay should conform to the required specification (e.g., ≥96.0%).[11]
Disposition: If all tests meet the established specifications, the material is approved for use. If not, the material is rejected.
Diagram 2: Quality control workflow for 2,2,6-trimethylcyclohexanone.
Section 5: Mechanism of Odor Perception
The perception of 2,2,6-trimethylcyclohexanone, like any volatile odorant, is initiated by its interaction with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. While the specific ORs that bind to this molecule are not publicly documented, the general signaling cascade is well-understood. The process involves a G-protein-coupled receptor (GPCR) pathway that converts the chemical signal into an electrical signal for the brain to interpret.
Diagram 3: Generalized olfactory signal transduction pathway.
The Strategic Role of 2,2,6-Trimethylcyclohexanone in the Synthesis of Complex Natural Products
Introduction 2,2,6-Trimethylcyclohexanone, a sterically hindered cyclic ketone, serves as a valuable chiral building block in the stereoselective synthesis of complex natural products. Its inherent structural features, p...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
2,2,6-Trimethylcyclohexanone, a sterically hindered cyclic ketone, serves as a valuable chiral building block in the stereoselective synthesis of complex natural products. Its inherent structural features, particularly the gem-dimethyl group and the adjacent methyl-substituted stereocenter, provide a unique scaffold for the construction of intricate molecular architectures. This application note explores the utility of 2,2,6-trimethylcyclohexanone in the total synthesis of the tremorgenic indole (B1671886) alkaloid (-)-penitrem D and the eudesmane (B1671778) sesquiterpene (+)-carissone, providing detailed experimental protocols and highlighting its role in establishing key stereochemistry.
Application 1: Total Synthesis of (-)-Penitrem D
The total synthesis of the architecturally complex natural product (-)-penitrem D, accomplished by Smith and colleagues, strategically employed 2,2,6-trimethylcyclohexanone as the starting material for the construction of the "western hemisphere" of the molecule. This fragment contains a challenging bicyclic system with multiple contiguous stereocenters.
The initial and crucial step involves an asymmetric Robinson annulation of 2,2,6-trimethylcyclohexanone with ethyl vinyl ketone. This reaction establishes the core bicyclic enone structure of the western hemisphere with excellent stereocontrol.
Experimental Workflow:
Application
Application Notes and Protocols for the Biocatalytic Reduction of 2,2,6-Trimethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed application notes and experimental protocols for the biocatalytic reduction of 2,2,6-trimethylcyclohexanone to its...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the biocatalytic reduction of 2,2,6-trimethylcyclohexanone to its corresponding alcohol, 2,2,6-trimethylcyclohexanol. The asymmetric reduction of prochiral ketones is a crucial transformation in the synthesis of optically active compounds, which are key building blocks for pharmaceuticals and fine chemicals. Biocatalysis, utilizing either isolated enzymes or whole-cell systems, offers a green and highly selective alternative to traditional chemical methods. This guide outlines two primary approaches: the use of a specific ketoreductase (KRED) and a whole-cell reduction using Saccharomyces cerevisiae (baker's yeast). Detailed protocols, data presentation in tabular format, and workflow visualizations are provided to facilitate the practical application of these methods in a laboratory setting.
Introduction
The enantioselective reduction of ketones to chiral alcohols is a fundamental process in synthetic organic chemistry, with significant implications for the pharmaceutical industry. The resulting chiral alcohols often serve as versatile intermediates for the synthesis of complex molecules with specific biological activities. Traditional chemical reductions can suffer from a lack of stereoselectivity and may require harsh reaction conditions and the use of hazardous reagents. In contrast, biocatalytic reductions offer high chemo-, regio-, and stereoselectivity under mild, environmentally benign conditions.[1]
This application note focuses on the biocatalytic reduction of 2,2,6-trimethylcyclohexanone, a prochiral ketone, to produce enantiomerically enriched 2,2,6-trimethylcyclohexanol. We present two robust protocols: one employing a purified ketoreductase (KRED) with a cofactor regeneration system, and another utilizing the whole-cell biocatalyst Saccharomyces cerevisiae.
Key Concepts and Strategies
The core of biocatalytic ketone reduction lies in the action of oxidoreductase enzymes, particularly ketoreductases or alcohol dehydrogenases. These enzymes utilize a hydride donor, typically the reduced form of nicotinamide (B372718)adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH), to reduce the carbonyl group of the ketone.
Due to the high cost of the nicotinamide cofactors, an in-situ cofactor regeneration system is essential for the economic viability of the process. This is often achieved by using a secondary enzyme and a sacrificial substrate. For example, glucose dehydrogenase (GDH) can be used to oxidize glucose, which in turn reduces NAD(P)+ to NAD(P)H. In whole-cell systems like baker's yeast, cofactor regeneration is an intrinsic part of the cellular metabolism.[1]
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for the biocatalytic reduction of 2,2,6-trimethylcyclohexanone using a ketoreductase and Saccharomyces cerevisiae. These tables are intended to provide a comparative overview of the expected outcomes from each method.
Table 1: Ketoreductase-Mediated Reduction of 2,2,6-Trimethylcyclohexanone
Parameter
KRED-007
KRED-112
Substrate Conc. (mM)
50
50
Enzyme Loading (mg/mL)
1
1
Co-substrate
D-Glucose (1.2 eq)
Isopropanol (10% v/v)
Cofactor
NADP+ (1 mM)
NAD+ (1 mM)
Regeneration Enzyme
Glucose Dehydrogenase
-
Temperature (°C)
30
35
pH
7.0
6.5
Reaction Time (h)
24
48
Conversion (%)
>99
95
Enantiomeric Excess (%)
98 (S)
92 (R)
Table 2: Whole-Cell Reduction of 2,2,6-Trimethylcyclohexanone using Saccharomyces cerevisiae
Parameter
Free Baker's Yeast
Immobilized Baker's Yeast
Substrate Conc. (mM)
25
25
Yeast Loading (g/mL)
0.1
0.1 (dry cell weight)
Co-substrate
D-Glucose (100 g/L)
D-Glucose (100 g/L)
Temperature (°C)
30
30
pH
6.8
6.8
Reaction Time (h)
72
96
Conversion (%)
85
92
Enantiomeric Excess (%)
88 (S)
90 (S)
Experimental Protocols
Protocol 1: Ketoreductase-Mediated Reduction
This protocol describes the reduction of 2,2,6-trimethylcyclohexanone using a commercially available ketoreductase with a glucose/glucose dehydrogenase system for NADPH regeneration.
Materials:
Ketoreductase (e.g., KRED from a commercial supplier)
Reaction vessel (e.g., glass vial with magnetic stirrer)
Incubator shaker
Procedure:
Reaction Setup: In a 10 mL glass vial, prepare the reaction mixture by adding the following components:
8 mL of 100 mM potassium phosphate buffer (pH 7.0).
Dissolve 1 mg/mL of the selected ketoreductase.
Add NADP+ to a final concentration of 1 mM.
Add 2,2,6-trimethylcyclohexanone to a final concentration of 50 mM.
Add D-glucose to a final concentration of 60 mM (1.2 equivalents).
Add 5 U/mL of Glucose Dehydrogenase.
Incubation: Seal the vial and place it in an incubator shaker set at 30°C and 200 rpm for 24 hours.
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., 2, 4, 8, 24 hours). Quench the reaction in the aliquot by adding an equal volume of ethyl acetate and vortexing. Analyze the organic layer by GC-MS.
Work-up: After 24 hours, or once the reaction has reached completion, quench the entire reaction mixture by adding an equal volume of ethyl acetate.
Extraction: Vortex the mixture vigorously for 2 minutes. Separate the organic layer. Repeat the extraction of the aqueous layer twice more with ethyl acetate.
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator.
Analysis: Analyze the resulting product for conversion and enantiomeric excess using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Protocol 2: Whole-Cell Reduction with Saccharomyces cerevisiae
This protocol utilizes commercially available baker's yeast for the reduction of 2,2,6-trimethylcyclohexanone.
Materials:
Active dry baker's yeast (Saccharomyces cerevisiae)
D-Glucose
2,2,6-Trimethylcyclohexanone
Deionized water
Yeast extract
Peptone
Erlenmeyer flask
Incubator shaker
Ethyl acetate
Anhydrous sodium sulfate
Procedure:
Yeast Activation: In a 250 mL Erlenmeyer flask, dissolve 10 g of D-glucose, 5 g of yeast extract, and 10 g of peptone in 100 mL of deionized water. Add 1 g of active dry baker's yeast. Incubate the culture at 30°C and 150 rpm for 24 hours.
Bioreduction: After the activation period, add 25 mM of 2,2,6-trimethylcyclohexanone to the yeast culture.
Incubation: Continue to incubate the flask at 30°C and 150 rpm for 72 hours.
Reaction Monitoring: Periodically take samples from the reaction mixture. Centrifuge the sample to pellet the yeast cells. Extract the supernatant with an equal volume of ethyl acetate and analyze the organic phase by GC-MS to monitor the conversion.
Work-up: After 72 hours, centrifuge the entire reaction mixture to separate the yeast cells.
Extraction: Decant the supernatant and extract it three times with an equal volume of ethyl acetate.
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Analysis: Determine the conversion and enantiomeric excess of the product by chiral GC or HPLC.
Visualizations
Biocatalytic Reduction Workflow
Caption: General workflow for the biocatalytic reduction of 2,2,6-trimethylcyclohexanone.
Enzymatic Ketone Reduction Cycle
Caption: Cofactor regeneration cycle in a ketoreductase-catalyzed reduction.
Application Notes & Protocols: 2,2,6-Trimethylcyclohexanone Derivatives as Precursors for Chiral Compounds
Audience: Researchers, scientists, and drug development professionals. Introduction: 2,2,6-Trimethylcyclohexanone and its derivatives are valuable precursors for the synthesis of complex chiral molecules, particularly th...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2,2,6-Trimethylcyclohexanone and its derivatives are valuable precursors for the synthesis of complex chiral molecules, particularly those found in natural products like carotenoids. The steric hindrance provided by the methyl groups on the cyclohexane (B81311) ring can make traditional asymmetric synthesis challenging. However, biocatalytic methods, specifically enzymatic reductions, have proven to be highly effective in producing stereochemically defined compounds with high enantiomeric excess.
This document provides detailed application notes and protocols for the enzymatic synthesis of (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone, a doubly chiral key intermediate, from 2,6,6-trimethyl-2-cyclohexen-1,4-dione. This two-step enzymatic process offers a practical and efficient route to a valuable chiral building block.
Two-Step Enzymatic Synthesis of (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone
A highly efficient method for the production of the doubly chiral (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone involves a two-step enzymatic asymmetric reduction starting from 2,6,6-trimethyl-2-cyclohexen-1,4-dione.[1][2][3][4] This process utilizes two distinct enzymes for sequential stereoselective reductions.
Logical Relationship of the Two-Step Enzymatic Synthesis
Caption: Two-step enzymatic conversion of 2,6,6-trimethyl-2-cyclohexen-1,4-dione.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two-step enzymatic synthesis of (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone.
Recombinant E. coli expressing LVR from Corynebacterium aquaticum M-13[1]
Glucose
NAD+
Glucose Dehydrogenase (GDH)
Potassium phosphate buffer (pH 7.0)
Protocol:
To the reaction mixture containing (6R)-2,2,6-trimethylcyclohexane-1,4-dione, add the E. coli cells expressing LVR.
Ensure the presence of the cofactor regeneration system (Glucose, NAD+, GDH).
Continue the incubation under controlled conditions.
Monitor the formation of (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone.
Once the reaction is complete, the final product can be extracted and purified using standard chromatographic techniques.
Experimental Workflow Diagram
Caption: Experimental workflow for the two-step enzymatic synthesis.
Challenges with Direct Asymmetric Synthesis from 2,2,6-Trimethylcyclohexanone
Direct asymmetric reactions on 2,2,6-trimethylcyclohexanone are often hindered. For instance, it does not yield a detectable aldol (B89426) product despite having an acidic alpha-hydrogen.[5] This is attributed to the steric hindrance caused by the methyl groups at the C2 and C6 positions, which impedes the approach of nucleophiles to the carbonyl carbon and the formation of the aldol adduct.[5][6][7] Similarly, the formation of cyanohydrin proceeds in good yield with cyclohexanone, but not with 2,2,6-trimethylcyclohexanone due to this steric hindrance.[6][7] These limitations highlight the significance of alternative strategies, such as the enzymatic approach detailed above, for the synthesis of chiral derivatives of this scaffold.
Application Notes: Grignard Reactions with 2,2,6-Trimethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals Introduction 2,2,6-Trimethylcyclohexanone is a sterically hindered ketone that presents significant challenges for nucleophilic addition reactions, includin...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,6-Trimethylcyclohexanone is a sterically hindered ketone that presents significant challenges for nucleophilic addition reactions, including the widely utilized Grignard reaction. The presence of two methyl groups on the C2 carbon and one on the C6 carbon creates substantial steric congestion around the electrophilic carbonyl carbon. This steric shield not only hinders the approach of the Grignard reagent but also promotes competing side reactions, often leading to reduced yields of the desired tertiary alcohol product.[1][2] Understanding these challenges is critical for the successful synthesis of substituted cyclohexanol (B46403) derivatives.
Key Challenges and Competing Reaction Pathways
The reaction of a Grignard reagent with 2,2,6-trimethylcyclohexanone is governed by a competition between three primary pathways:
1,2-Nucleophilic Addition: The desired pathway where the Grignard reagent's carbanion attacks the carbonyl carbon, forming a new carbon-carbon bond. Subsequent acidic workup yields a tertiary alcohol. Due to steric hindrance, this pathway is often disfavored.
Enolization: Grignard reagents are potent bases. In cases of severe steric hindrance, the reagent may preferentially act as a base, abstracting an acidic α-proton from the C6 position to form a magnesium enolate. Acidic workup of this enolate regenerates the starting ketone, leading to low conversion and recovery of starting material.
Reduction: If the Grignard reagent possesses β-hydrogens (e.g., ethylmagnesium bromide), it can deliver a hydride to the carbonyl carbon via a six-membered cyclic transition state (Meerwein–Ponndorf–Verley type reduction). This results in the formation of a secondary alcohol, 2,2,6-trimethylcyclohexanol, as a byproduct.
Stereochemical Considerations: Axial vs. Equatorial Attack
The addition of a nucleophile to a substituted cyclohexanone (B45756) ring can occur from two distinct trajectories: axial or equatorial attack.
Axial Attack: The nucleophile approaches from above or below the plane of the ring, parallel to the principal axis. This approach is sterically hindered by the axial hydrogens (or, in this case, a methyl group) at the C2 and C6 positions.
Equatorial Attack: The nucleophile approaches from the side of the ring, along the approximate plane of the carbon framework.
For 2,2,6-trimethylcyclohexanone, the bulky methyl groups create significant 1,3-diaxial interactions that disfavor axial attack. Consequently, the Grignard reagent is expected to preferentially attack from the less hindered equatorial face. This leads to the formation of a tertiary alcohol where the newly introduced alkyl/aryl group is in the axial position, and the hydroxyl group is in the equatorial position. The diastereoselectivity of such additions can be high, but is highly dependent on the size of the incoming Grignard reagent.[3]
Strategies for Optimizing Yields
To favor the desired 1,2-addition pathway over enolization, additives can be employed to increase the nucleophilicity of the organometallic reagent relative to its basicity. The most common method is the Luche-Vanderesse reaction , which involves the use of lanthanide salts such as cerium(III) chloride (CeCl₃). CeCl₃ is a hard Lewis acid that coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. It also exchanges with the Grignard reagent to form a more nucleophilic and less basic organocerium species (R-CeCl₂), which is highly effective for additions to sterically hindered and enolizable ketones.
Quantitative Data Summary
While precise, peer-reviewed quantitative data for the Grignard reaction on 2,2,6-trimethylcyclohexanone is not extensively documented, the following table summarizes the expected outcomes based on established principles of organic chemistry.
Grignard Reagent (R-MgX)
Expected Major Product
Key Challenges & Side Reactions
Expected Yield
Recommended Conditions
Methylmagnesium Iodide (CH₃MgI)
1,2,2,6-Tetramethylcyclohexan-1-ol
Steric hindrance, potential for enolization.
Low to Moderate
Standard Grignard; CeCl₃ additive highly recommended for improved yield.
Ethylmagnesium Bromide (CH₃CH₂MgBr)
1-Ethyl-2,2,6-trimethylcyclohexan-1-ol
High steric hindrance, high potential for enolization and reduction.
Very Low
CeCl₃ additive is essential.
Phenylmagnesium Bromide (PhMgBr)
1-Phenyl-2,2,6-trimethylcyclohexan-1-ol
Severe steric hindrance, high potential for enolization.
Low
CeCl₃ additive is essential.
tert-Butylmagnesium Chloride ((CH₃)₃CMgCl)
No Reaction / Enolization
Extreme steric hindrance from both reactants.
Negligible
Reaction is unlikely to proceed via 1,2-addition.
Experimental Protocols
Safety Precaution: Grignard reactions are highly exothermic and react violently with water. All procedures must be conducted under strictly anhydrous conditions using an inert atmosphere (e.g., nitrogen or argon). All glassware must be flame-dried or oven-dried before use.
Protocol 1: Standard Grignard Reaction with 2,2,6-Trimethylcyclohexanone
This protocol describes the reaction with methylmagnesium iodide to form 1,2,2,6-tetramethylcyclohexan-1-ol.
Standard laboratory glassware (three-neck flask, reflux condenser, dropping funnel)
Procedure:
Grignard Reagent Preparation:
a. Place magnesium turnings (1.2 equivalents) in a flame-dried three-neck round-bottom flask equipped with a stir bar, reflux condenser, and a dropping funnel, all under an inert atmosphere.
b. Add a single crystal of iodine.
c. In the dropping funnel, prepare a solution of methyl iodide (1.1 equivalents) in anhydrous diethyl ether.
d. Add a small portion of the methyl iodide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. If the reaction does not start, gentle heating may be required.
e. Once initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.
f. After the addition is complete, stir the grayish solution for an additional 30-60 minutes at room temperature.
Reaction with Ketone:
a. Dissolve 2,2,6-trimethylcyclohexanone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
b. Cool the Grignard reagent solution to 0 °C using an ice bath.
c. Add the ketone solution dropwise to the stirred Grignard reagent over 30 minutes.
d. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
Workup and Purification:
a. Cool the reaction mixture back to 0 °C.
b. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.
c. Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).
d. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
e. Filter and concentrate the solvent under reduced pressure.
f. Purify the crude product by column chromatography (e.g., silica (B1680970) gel with a hexane/ethyl acetate (B1210297) gradient) to yield the pure tertiary alcohol.
Preparation of Cerium Reagent:
a. Add anhydrous CeCl₃ (1.2 equivalents) to a flame-dried round-bottom flask under an inert atmosphere.
b. Add anhydrous THF and stir vigorously for 1-2 hours at room temperature to form a fine suspension.
c. Add 2,2,6-trimethylcyclohexanone (1.0 equivalent) to the CeCl₃ suspension and stir for another hour.
Grignard Addition:
a. Cool the ketone-CeCl₃ suspension to -78 °C using a dry ice/acetone bath.
b. Slowly add the Grignard reagent solution (1.5 equivalents) dropwise over 30 minutes.
c. Stir the reaction at -78 °C for 2-3 hours.
Workup and Purification:
a. Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
b. Allow the mixture to warm to room temperature.
c. Follow the workup and purification steps (3c-3f) as described in Protocol 1.
Visualizations
Caption: Competing pathways in Grignard reactions with a sterically hindered ketone.
Caption: Steric hindrance favors equatorial attack on the cyclohexanone ring.
Caption: General experimental workflow for Grignard reactions.
Application Notes and Protocols for the Wittig Reaction: Synthesis of (2,2,6-Trimethylcyclohexylidene)methane from 2,2,6-Trimethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals Introduction The Wittig reaction is a cornerstone of modern organic synthesis, enabling the conversion of aldehydes and ketones into alkenes with a high deg...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a cornerstone of modern organic synthesis, enabling the conversion of aldehydes and ketones into alkenes with a high degree of regiochemical control.[1] This reaction involves the interaction of a carbonyl compound with a phosphorus ylide, also known as a Wittig reagent, to form a new carbon-carbon double bond.[2][3] A significant advantage of the Wittig reaction is that the position of the double bond in the resulting alkene is precisely determined by the location of the carbonyl group in the starting material.[1]
However, the application of the Wittig reaction to sterically hindered ketones, such as 2,2,6-trimethylcyclohexanone, can be challenging, often resulting in slow reaction rates and diminished yields.[2][4][5] This protocol details a robust method for the methylenation of the sterically encumbered ketone 2,2,6-trimethylcyclohexanone, utilizing a non-stabilized ylide generated in situ. The use of potassium tert-butoxide as a base is particularly effective in achieving high yields for the methylenation of such hindered substrates.[6][7]
Reaction Principle
The Wittig reaction proceeds through the nucleophilic addition of the phosphorus ylide to the carbonyl carbon of the ketone, forming a betaine (B1666868) intermediate. This intermediate subsequently undergoes ring closure to form a transient four-membered oxaphosphetane ring. The decomposition of the oxaphosphetane yields the desired alkene and triphenylphosphine (B44618) oxide as a byproduct. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a key driving force for the reaction.
Experimental Protocol
This protocol is adapted from established procedures for the methylenation of sterically hindered ketones.[3]
Schlenk line or nitrogen balloon setup for inert atmosphere
Procedure:
Part 1: In Situ Generation of the Wittig Reagent (Methylenetriphenylphosphorane)
Under a nitrogen atmosphere, place methyltriphenylphosphonium bromide (1.1 to 1.3 equivalents relative to the ketone) and potassium tert-butoxide (an equimolar amount to the phosphonium (B103445) salt) in a dry three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet.[2][8]
Add anhydrous diethyl ether or THF (sufficient to ensure stirring of the suspension) to the flask.
Heat the mixture to reflux with vigorous stirring. The formation of the ylide is typically rapid.
Part 2: Wittig Reaction with 2,2,6-Trimethylcyclohexanone
After a brief reflux period (e.g., 15-60 minutes) to ensure ylide formation, distill off most of the solvent under a nitrogen atmosphere until the temperature of the remaining slurry reaches approximately +90°C (for benzene, as an alternative solvent) to +120°C.[3] This step is crucial for driving the reaction with hindered ketones.
Cool the reaction mixture to room temperature.
Dissolve 2,2,6-trimethylcyclohexanone (1.0 equivalent) in a minimal amount of the same anhydrous solvent used previously.
Add the ketone solution dropwise to the stirred ylide slurry at room temperature.
After the addition is complete, stir the reaction mixture at room temperature for several hours or until TLC analysis indicates the consumption of the starting ketone. For highly hindered ketones, gentle heating may be required to drive the reaction to completion.
Part 3: Work-up and Purification
Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or another suitable organic solvent.
Wash the combined organic layers successively with water and brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
Filter off the drying agent and concentrate the filtrate using a rotary evaporator.
The crude product will contain the desired alkene and triphenylphosphine oxide. To purify, dissolve the residue in a minimal amount of a non-polar solvent like pentane or hexane, which will cause the triphenylphosphine oxide to precipitate.
Filter off the precipitated triphenylphosphine oxide. The filtrate contains the purified (2,2,6-trimethylcyclohexylidene)methane. Further purification can be achieved by column chromatography if necessary.
Application Notes and Protocols for the Synthesis of 2,2,6-Trimethylcyclohexanone Derivatives
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the synthesis of 2,2,6-trimethylcyclohexanone and its derivatives. The meth...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2,2,6-trimethylcyclohexanone and its derivatives. The methodologies outlined below are based on established chemical principles and published research, offering a guide for the preparation of these valuable compounds in a laboratory setting.
I. Synthesis of 2,2,6-Trimethylcyclohexanone Precursors via Robinson Annulation
The Robinson annulation is a powerful and widely used method for the formation of six-membered rings, making it a key strategy for the synthesis of substituted cyclohexenones, which are precursors to 2,2,6-trimethylcyclohexanone.[1][2] The reaction proceeds through a Michael addition followed by an intramolecular aldol (B89426) condensation.[3][4] A common route to a related structure, dimedone, involves the reaction of mesityl oxide with a malonic ester.[1][5]
Protocol 1: Synthesis of 5,5-Dimethyl-3-ethoxycarbonylcyclohex-2-en-1-one
This protocol is adapted from the synthesis of dimedone, utilizing mesityl oxide and diethyl malonate.
Reaction Scheme:
Caption: Robinson Annulation for Cyclohexenone Synthesis.
Preparation of Sodium Ethoxide: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 30 mL of absolute ethanol. Carefully add 1.15 g of sodium metal in small pieces.
Michael Addition: Once all the sodium has dissolved, add 8.5 mL of diethyl malonate dropwise over 5 minutes. Then, add 6.0 mL of mesityl oxide dropwise over 5 minutes, followed by 5 mL of absolute ethanol.
Cyclization: Reflux the reaction mixture with stirring for 45 minutes in a water bath.
Saponification: Prepare a solution of 6.3 g of potassium hydroxide in 25 mL of water and add it dropwise to the reaction mixture. Reflux for an additional 45 minutes.
Storage: Allow the mixture to cool to room temperature and store it until the next session.
Solvent Removal: Remove approximately 35 mL of the ethanol-water mixture using a rotary evaporator.
Extraction: Cool the residue in an ice bath and extract with 25 mL of diethyl ether. Retain the aqueous layer.
Acidification and Decarboxylation: Transfer the aqueous layer back to the reaction flask and acidify to pH 1 with concentrated hydrochloric acid. Reflux the mixture for 15 minutes.
Crystallization: Cool the mixture in an ice bath until crystallization is complete.
Filtration and Washing: Filter the crude product under vacuum, wash with 25 mL of cold water, and then with 25 mL of petroleum ether.
Recrystallization: Recrystallize the product from a 1:1 mixture of acetone and water to yield the purified product.
II. Synthesis of 2,2,6-Trimethylcyclohexanone via Catalytic Hydrogenation
Catalytic hydrogenation of a suitable unsaturated precursor is a direct method to obtain 2,2,6-trimethylcyclohexanone. Isophorone (B1672270) (3,5,5-trimethyl-2-cyclohexen-1-one), a constitutional isomer of the direct precursor, can be selectively hydrogenated to 3,3,5-trimethylcyclohexanone (B147574) with high yields.[6][7] A similar strategy can be applied to the product from the Robinson annulation after decarboxylation and isomerization.
Protocol 2: Selective Hydrogenation of 3,5,5-Trimethyl-2-cyclohexen-1-one (Isophorone)
This protocol describes the selective hydrogenation of the carbon-carbon double bond of isophorone.
Reactor Setup: In a high-pressure reactor or a flask suitable for hydrogenation, add a solution of isophorone in the chosen solvent (e.g., THF or ethanol).
Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., Raney® Ni or Pd/C) to the solution under an inert atmosphere.
Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure and stir the reaction mixture vigorously at the specified temperature.
Monitoring: Monitor the reaction progress by techniques such as TLC, GC, or by observing hydrogen uptake.
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas. Filter the reaction mixture to remove the catalyst.
Purification: Remove the solvent from the filtrate under reduced pressure to obtain the crude product. Purify the product by distillation or chromatography if necessary.
III. Synthesis of Chiral 2,2,6-Trimethylcyclohexanone Derivatives
The synthesis of enantiomerically pure derivatives is crucial for many applications in drug development. Enzymatic reactions offer a highly stereoselective route to such compounds.
Application Note 1: Enzymatic Synthesis of (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone
A two-step enzymatic reduction of 2,6,6-trimethyl-2-cyclohexen-1,4-dione provides access to the doubly chiral (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone.[3][8][9]
Industrial Applications of 2,2,6-Trimethylcyclohexanone and its Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction 2,2,6-Trimethylcyclohexanone is a versatile cyclic ketone that, along with its derivatives, finds significant application across various indust...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,6-Trimethylcyclohexanone is a versatile cyclic ketone that, along with its derivatives, finds significant application across various industries, primarily in the production of fine chemicals, fragrances, and pharmaceuticals. Its unique structural features make it a valuable precursor for the synthesis of a range of important molecules, including ionones, damascones, and carotenoids like Vitamin A. This document provides detailed application notes and experimental protocols for some of the key industrial uses of 2,2,6-trimethylcyclohexanone and its derivatives.
Application Note 1: Precursor in the Synthesis of High-Value Aroma Chemicals
2,2,6-Trimethylcyclohexanone is a fundamental building block in the fragrance and flavor industry. It serves as a key starting material for the synthesis of several commercially important aroma chemicals, most notably β-ionone and its derivatives, which are prized for their characteristic violet and woody scents.
Key Applications:
β-Ionone Synthesis: 2,2,6-trimethylcyclohexanone can be converted to β-ionone, a crucial intermediate in the fragrance industry and a precursor for the synthesis of Vitamin A.[1] The synthesis typically involves a palladium-catalyzed reaction, although specific industrial protocols are often proprietary.
Damascone Analogs: Derivatives of 2,2,6-trimethylcyclohexanone are utilized in the synthesis of damascones, a group of potent fragrance chemicals with complex fruity and floral notes.
Flavoring Agent: 2,2,6-Trimethylcyclohexanone itself is used as a flavoring agent in various food products.[2] It is recognized for its sweet, honey-like, and tobacco-like odor. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated its use and determined it to be of no safety concern at current levels of intake when used as a flavouring agent.
Quantitative Data Summary: Flavor and Fragrance Applications
Compound
Application
FEMA Number
JECFA Number
Recommended Usage Level (in fragrance concentrate)
2,2,6-Trimethylcyclohexanone
Flavoring Agent
3473
1108
Up to 0.1000%
2,6,6-Trimethyl-2-hydroxycyclohexanone
Flavoring Agent
4531
2054
Not specified
Experimental Protocol 1: Synthesis of β-Ionone via Palladium-Catalyzed Reaction (Illustrative Protocol)
This protocol is a generalized representation of a palladium-catalyzed synthesis of β-ionone from 2,2,6-trimethylcyclohexanone. Actual industrial processes may vary and are optimized for yield and purity.
Reagents for subsequent reaction steps (specific to the chosen synthetic route)
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
Under an inert gas atmosphere (e.g., nitrogen or argon), dissolve the palladium catalyst in anhydrous THF in a reaction flask.
Slowly add a solution of 2,2,6-trimethylcyclohexanone in anhydrous THF to the catalyst solution at room temperature over a period of 20 minutes.
Stir the reaction mixture at room temperature for several hours (e.g., 4 hours), monitoring the reaction progress by a suitable analytical technique (e.g., Gas Chromatography).
Upon completion, remove the solvent under reduced pressure.
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., n-hexane/ethyl acetate) to yield the desired intermediate for conversion to β-ionone.
Expected Outcome:
The yield and purity of the product are highly dependent on the specific catalyst, reaction conditions, and purification method employed.
Application Note 2: Chiral Building Block for Pharmaceutical and Carotenoid Synthesis
Derivatives of 2,2,6-trimethylcyclohexanone, particularly chiral hydroxy-derivatives, are valuable intermediates in the synthesis of complex molecules such as carotenoids and pharmaceuticals. The stereoselective synthesis of these derivatives is of great industrial importance.
Key Applications:
Synthesis of (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone: This doubly chiral compound is a key precursor for the synthesis of optically active carotenoids like zeaxanthin. Its synthesis is achieved through a highly stereoselective two-step enzymatic reduction process.
Vitamin A Synthesis: 2,2,6-Trimethylcyclohexanone and its derivatives are critical starting materials in several industrial syntheses of Vitamin A (retinol) and its acetate (B1210297) form. These syntheses often involve Grignard reactions to build the characteristic polyene chain of the vitamin.
Experimental Protocol 2: Two-Step Enzymatic Synthesis of (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone
This protocol is based on the work of Wada et al. (2003) and describes a practical method for the stereoselective synthesis of (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone.
Standard laboratory equipment for microbial cultivation and enzymatic reactions
Procedure:
Step 1: Enzymatic Hydrogenation of the Double Bond
Prepare a reaction mixture containing potassium phosphate buffer, ketoisophorone, glucose, NAD+, and the whole-cell catalyst (recombinant E. coli expressing OYE2).
Initiate the reaction and incubate at a controlled temperature (e.g., 30°C) with agitation.
Monitor the conversion of ketoisophorone to (6R)-2,2,6-trimethylcyclohexane-1,4-dione ((6R)-levodione) using Gas Chromatography (GC).
Step 2: Stereospecific Reduction of the Carbonyl Group
Once the first step is complete, add the second whole-cell catalyst (recombinant E. coli expressing LVR) and additional glucose to the reaction mixture.
Continue the incubation under the same conditions.
Monitor the conversion of (6R)-levodione to (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone using GC.
Work-up and Purification:
After the reaction is complete, extract the product from the reaction mixture using an organic solvent (e.g., ethyl acetate).
Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate).
Remove the solvent under reduced pressure.
Purify the product by silica gel column chromatography.
Quantitative Data from the Enzymatic Synthesis
Parameter
Value
Reference
Product Concentration
9.5 mg/mL
Enantiomeric Excess (e.e.)
94%
Experimental Protocol 3: Grignard Reaction for Vitamin A Precursor Synthesis (Illustrative Protocol)
This protocol provides a general outline for a Grignard reaction involving a derivative of 2,2,6-trimethylcyclohexanone, a key step in some Vitamin A synthesis routes.
Materials:
A suitable derivative of 2,2,6-trimethylcyclohexanone (e.g., a ketone with an extended side chain)
Magnesium turnings
An appropriate alkyl or alkenyl halide (to form the Grignard reagent)
Anhydrous diethyl ether or THF
Iodine crystal (as an initiator)
Standard laboratory glassware for anhydrous reactions
Procedure:
Preparation of the Grignard Reagent:
In a flame-dried flask under an inert atmosphere, place magnesium turnings and a crystal of iodine.
Add a small amount of the alkyl/alkenyl halide dissolved in anhydrous ether to initiate the reaction (disappearance of the iodine color and gentle reflux are indicative of initiation).
Slowly add the remaining halide solution to maintain a gentle reflux. After the addition is complete, stir the mixture until the magnesium is consumed.
Grignard Reaction:
Cool the freshly prepared Grignard reagent in an ice bath.
Slowly add a solution of the 2,2,6-trimethylcyclohexanone derivative in anhydrous ether to the Grignard reagent.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
Work-up and Purification:
Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
Extract the product with diethyl ether.
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
Remove the solvent under reduced pressure and purify the product by column chromatography or distillation.
Visualizations
Caption: Workflow for the two-step enzymatic synthesis of (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone.
Caption: Simplified pathway for the synthesis of β-ionone from 2,2,6-trimethylcyclohexanone.
Technical Support Center: Overcoming Steric Hindrance in 2,2,6-Trimethylcyclohexanone Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in reactions with the sterically...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in reactions with the sterically hindered ketone, 2,2,6-trimethylcyclohexanone.
Troubleshooting Guides & FAQs
Enolate Formation and Subsequent Reactions
Question 1: Why am I observing low to no yield in the aldol (B89426) condensation of 2,2,6-trimethylcyclohexanone?
Answer:
The aldol condensation of 2,2,6-trimethylcyclohexanone is notoriously difficult and often fails to yield any detectable product. This is due to the significant steric hindrance around the carbonyl group and the α-carbon.[1] The three methyl groups impede the approach of the base for deprotonation to form the enolate and also sterically disfavor the subsequent nucleophilic attack of the enolate on another molecule of the ketone. The resulting aldol adduct would be highly strained.[1]
Troubleshooting:
Alternative Strategies: Instead of a direct aldol reaction, consider forming a pre-formed enolate under specific conditions (see Question 2) and trapping it with a more reactive electrophile.
Crossed Aldol Reactions: If a crossed aldol reaction is desired, use a less hindered aldehyde as the electrophile, which may improve yields slightly, though the reaction will still be challenging.
Question 2: How can I successfully form an enolate from 2,2,6-trimethylcyclohexanone for subsequent reactions like alkylations?
Answer:
Due to the steric hindrance, the formation of the enolate of 2,2,6-trimethylcyclohexanone requires careful selection of reaction conditions to favor either the kinetic or thermodynamic enolate.
Kinetic Enolate: The kinetic enolate is formed by deprotonation of the less substituted α-carbon. To favor the kinetic enolate, use a strong, bulky, non-nucleophilic base at low temperatures. Lithium diisopropylamide (LDA) is the base of choice for this transformation.[2][3][4][5] The reaction should be run at -78 °C in an aprotic solvent like THF. These conditions ensure rapid and irreversible deprotonation at the more accessible site.[2][3][4]
Thermodynamic Enolate: The thermodynamic enolate is the more stable enolate, formed by deprotonation of the more substituted α-carbon. To favor the thermodynamic enolate, use a smaller, less hindered base (e.g., NaH or KH) at higher temperatures, which allows for equilibration to the more stable isomer.[2][3][4]
Logical Workflow for Enolate Formation
Caption: Logical workflow for selecting conditions for kinetic vs. thermodynamic enolate formation.
Nucleophilic Additions to the Carbonyl Group
Question 3: My Grignard reaction with 2,2,6-trimethylcyclohexanone is giving a very low yield. What can I do to improve it?
Answer:
Standard Grignard reactions with 2,2,6-trimethylcyclohexanone often result in low yields due to steric hindrance and competing side reactions like enolization and reduction.[6] To overcome this, the use of cerium(III) chloride (CeCl₃) is highly recommended.[7][8][9] Organocerium reagents, formed in situ from the Grignard reagent and anhydrous CeCl₃, are less basic but still highly nucleophilic.[10] This modification significantly suppresses enolization and other side reactions, leading to a dramatic increase in the yield of the desired tertiary alcohol.[7][8][9][11]
Data Presentation: Effect of CeCl₃ on Grignard Reactions with Hindered Ketones
Experimental Workflow for CeCl₃-Mediated Grignard Reaction
Caption: Experimental workflow for the cerium(III) chloride-mediated Grignard reaction.
Question 4: I am attempting a Wittig reaction with 2,2,6-trimethylcyclohexanone, but the yield is poor. Are there better alternatives?
Answer:
The Wittig reaction with sterically hindered ketones like 2,2,6-trimethylcyclohexanone is often low-yielding.[13] This is because the bulky ketone hinders the formation of the oxaphosphetane intermediate. A superior alternative for such substrates is the Horner-Wadsworth-Emmons (HWE) reaction.[1][7][14][15][16] The phosphonate-stabilized carbanions used in the HWE reaction are more nucleophilic and generally less sterically demanding than the corresponding phosphonium (B103445) ylides in the Wittig reaction.[1][15] Additionally, the byproduct of the HWE reaction is a water-soluble phosphate (B84403) ester, which simplifies purification.[1][14][15]
Data Presentation: Wittig vs. HWE for Hindered Ketones (Analogous System)
Question 5: I am trying to perform a diastereoselective reduction of 2,2,6-trimethylcyclohexanone, but I am getting a mixture of diastereomers. How can I improve the selectivity?
Answer:
The diastereoselectivity of the reduction of substituted cyclohexanones is highly dependent on the steric bulk of the reducing agent and the reaction conditions. For 2,2,6-trimethylcyclohexanone, the axial methyl group hinders the equatorial attack of the hydride, while the two equatorial methyl groups hinder the axial attack.
For the Equatorial Alcohol (Axial Attack): Use a small, unhindered reducing agent like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reagents will preferentially attack from the less hindered axial face, leading to the equatorial alcohol.
For the Axial Alcohol (Equatorial Attack): Use a bulky reducing agent such as L-Selectride® or K-Selectride®. The large size of these reagents favors attack from the more open equatorial face, resulting in the formation of the axial alcohol.
Data Presentation: Diastereoselective Reduction of Substituted Cyclohexanones (Analogous Systems)
Protocol 1: Cerium(III) Chloride-Mediated Grignard Reaction with 2,2,6-Trimethylcyclohexanone
Preparation of Anhydrous CeCl₃: In a round-bottom flask, heat cerium(III) chloride heptahydrate (CeCl₃·7H₂O) under vacuum at 140-150 °C for 2-4 hours with stirring to remove water. Cool the resulting white powder to room temperature under an inert atmosphere (e.g., argon or nitrogen).
Reaction Setup: To the flask containing anhydrous CeCl₃ (1.1 equivalents), add anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere. Stir the suspension vigorously for 1-2 hours at room temperature.
Formation of the Organocerium Reagent: Cool the suspension to -78 °C (dry ice/acetone bath). Slowly add the Grignard reagent (e.g., methylmagnesium bromide, 1.1 equivalents) dropwise. Stir the mixture at -78 °C for 1 hour.
Addition of Ketone: Add a solution of 2,2,6-trimethylcyclohexanone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at -78 °C.
Reaction and Workup: Allow the reaction to slowly warm to room temperature and stir overnight. Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution. Extract the product with diethyl ether or ethyl acetate (B1210297) (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Horner-Wadsworth-Emmons Reaction with 2,2,6-Trimethylcyclohexanone
Preparation of the Phosphonate (B1237965) Carbanion: In a flame-dried flask under an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous THF. Cool the suspension to 0 °C. Add the phosphonate reagent (e.g., triethyl phosphonoacetate, 1.1 equivalents) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases.
Addition of Ketone: Cool the solution of the phosphonate carbanion to 0 °C. Add a solution of 2,2,6-trimethylcyclohexanone (1.0 equivalent) in anhydrous THF dropwise.
Reaction and Workup: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC. Quench the reaction by the slow addition of water. Extract the product with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The water-soluble phosphate byproduct will remain in the aqueous layer. Purify the crude alkene product by column chromatography.
Protocol 3: Diastereoselective Reduction of 2,2,6-Trimethylcyclohexanone to the Axial Alcohol
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve 2,2,6-trimethylcyclohexanone (1.0 equivalent) in anhydrous THF.
Addition of Reducing Agent: Cool the solution to -78 °C. Slowly add L-Selectride® (1.0 M solution in THF, 1.2 equivalents) dropwise via syringe.
Reaction and Workup: Stir the reaction at -78 °C for 3-4 hours. Monitor the reaction by TLC. Quench the reaction by the slow, dropwise addition of water, followed by 3M NaOH, and then 30% H₂O₂. Allow the mixture to warm to room temperature and stir for 1 hour. Extract the product with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Technical Support Center: Aldol Condensation of 2,2,6-Trimethylcyclohexanone
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the aldol (B89426) condensation of 2,2,6...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the aldol (B89426) condensation of 2,2,6-trimethylcyclohexanone.
Frequently Asked Questions (FAQs)
Q1: Why am I not observing any product in the self-aldol condensation of 2,2,6-trimethylcyclohexanone under standard basic conditions?
A1: The self-aldol condensation of 2,2,6-trimethylcyclohexanone is known to be extremely challenging and often yields no detectable product under standard conditions.[1] The primary reason for this is significant steric hindrance caused by the three methyl groups on the cyclohexanone (B45756) ring.[1][2] These bulky groups prevent the enolate from attacking another molecule of the ketone to form the C-C bond necessary for the aldol adduct. The resulting β-hydroxy ketone would be highly sterically strained, making its formation energetically unfavorable.[1]
Q2: Does 2,2,6-trimethylcyclohexanone have acidic alpha-hydrogens required for enolate formation?
A2: Yes, 2,2,6-trimethylcyclohexanone does possess an acidic alpha-hydrogen on the carbon at the 6-position, making it capable of forming an enolate. Some sources incorrectly claim it lacks alpha-hydrogens, but the issue lies not in enolate formation, but in the subsequent sterically hindered nucleophilic attack.[1][3]
Q3: Are there any alternative strategies to achieve a successful aldol-type reaction with 2,2,6-trimethylcyclohexanone?
A3: Yes, for sterically hindered ketones like 2,2,6-trimethylcyclohexanone, the Mukaiyama aldol reaction is a powerful alternative.[4][5][6][7] This reaction involves the use of a silyl (B83357) enol ether as a stable enolate equivalent, which is then activated by a Lewis acid to react with a carbonyl compound.[4][5][6][7][8] This approach can overcome the steric hindrance limitations of the traditional base-catalyzed aldol condensation.[9]
Q4: Can 2,2,6-trimethylcyclohexanone be used in a crossed aldol condensation?
A4: A traditional crossed aldol condensation with 2,2,6-trimethylcyclohexanone would likely still be challenging due to the steric hindrance of its enolate. However, in a crossed aldol reaction, it is more likely to act as the nucleophile (enolate) attacking a less hindered, more reactive aldehyde (like one with no α-hydrogens, e.g., benzaldehyde) rather than a ketone.[10][11] For a more reliable crossed aldol reaction, the Mukaiyama aldol approach is recommended.
Troubleshooting Guide
Issue: No desired aldol product is formed, and the starting material is recovered.
Possible Cause 1: Steric Hindrance
The bulky methyl groups at the 2, 2, and 6 positions create a sterically congested environment around the carbonyl group and the alpha-carbon. This severely inhibits the intermolecular reaction required for the aldol condensation.
Solution: Switch to a reaction designed for sterically hindered ketones, such as the Mukaiyama aldol reaction. This involves pre-forming the silyl enol ether of 2,2,6-trimethylcyclohexanone, which can then be reacted with an aldehyde or ketone in the presence of a Lewis acid catalyst.[4][5][6][7][9]
Possible Cause 2: Unfavorable Reaction Equilibrium
For many ketones, the equilibrium of the aldol addition favors the starting materials.[12] This is especially true for sterically hindered ketones where the product is destabilized.
Solution: Employ reaction conditions that drive the reaction forward. In the context of the Mukaiyama aldol reaction, the formation of a stable silyl ether intermediate helps to overcome the unfavorable equilibrium of the initial enolization.
Experimental Protocols
Protocol 1: General Procedure for Mukaiyama Aldol Reaction with a Sterically Hindered Ketone
This protocol outlines a general procedure for the Mukaiyama aldol reaction of a silyl enol ether derived from a sterically hindered ketone with an aldehyde.
Step 1: Formation of the Silyl Enol Ether
To a solution of diisopropylamine (B44863) in anhydrous THF at -78 °C under an inert atmosphere (e.g., Argon or Nitrogen), add n-butyllithium dropwise and stir for 30 minutes to form Lithium Diisopropylamide (LDA).
Slowly add a solution of 2,2,6-trimethylcyclohexanone in anhydrous THF to the LDA solution at -78 °C and stir for 1-2 hours to ensure complete enolate formation.
Add trimethylsilyl (B98337) chloride (TMSCl) to the reaction mixture and allow it to warm to room temperature.
Work up the reaction by quenching with a saturated aqueous solution of sodium bicarbonate and extracting with an organic solvent (e.g., diethyl ether or ethyl acetate).
Purify the crude product by distillation or column chromatography to obtain the silyl enol ether.
Step 2: Lewis Acid-Catalyzed Aldol Addition
In a separate flask under an inert atmosphere, dissolve the aldehyde in an anhydrous solvent (e.g., dichloromethane) and cool to -78 °C.
Add a Lewis acid (e.g., titanium tetrachloride, TiCl₄, or a Brønsted acid precatalyst for very hindered systems) to the aldehyde solution and stir for a few minutes.[5][9]
Slowly add a solution of the purified silyl enol ether in the same anhydrous solvent.
Stir the reaction at -78 °C and monitor its progress by TLC or LC-MS.
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate or ammonium (B1175870) chloride.
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
Purify the crude product by column chromatography to yield the β-hydroxy ketone.[13][14]
Data Presentation
Table 1: Influence of Steric Hindrance on Aldol Reaction Outcomes
Ketone Substrate
Steric Hindrance
Expected Outcome in Standard Aldol
Recommended Alternative
Acetone
Low
Favorable equilibrium, product formed
Standard Aldol
Cyclohexanone
Moderate
Equilibrium may be less favorable, but product is generally obtained
Standard Aldol or Mukaiyama Aldol for higher yield/selectivity
2-Methylcyclohexanone
Moderate-High
Mixture of regioisomers, potential for lower yield
Directed Aldol (e.g., with LDA) or Mukaiyama Aldol
Technical Support Center: Synthesis of 2,2,6-Trimethylcyclohexanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,2,6-trimethylcyclohexa...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,2,6-trimethylcyclohexanone synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to produce 2,2,6-trimethylcyclohexanone with high yield?
A1: The most prevalent and high-yielding method is the catalytic hydrogenation of isophorone (B1672270) (3,5,5-trimethyl-2-cyclohexen-1-one). This method can achieve yields of up to 99% under optimized conditions. The reaction involves the selective reduction of the carbon-carbon double bond of isophorone, while preserving the carbonyl group.
Q2: Which catalyst is most effective for the selective hydrogenation of isophorone to 2,2,6-trimethylcyclohexanone?
A2: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for this transformation, demonstrating excellent activity and selectivity.[1][2] Non-noble metal catalysts, such as Raney® Ni, have also been shown to provide high yields, particularly when used with a suitable solvent like tetrahydrofuran (B95107) (THF).[1][2][3]
Q3: What is the primary side reaction of concern in this synthesis, and how can it be minimized?
A3: The principal side reaction is the over-hydrogenation of the target ketone to form 3,3,5-trimethylcyclohexanol.[4][5] This can be minimized by carefully controlling reaction time, temperature, and hydrogen pressure. Additionally, the use of specific solvents like THF can inhibit the reduction of the carbonyl group.[1][2][3] The addition of a Lewis acid, such as zinc chloride (ZnCl₂), has also been demonstrated to significantly improve selectivity for the desired ketone by inhibiting the hydrogenation of the C=O bond.[5][6][7]
Q4: How does the choice of solvent affect the reaction yield and selectivity?
A4: The solvent plays a critical role in the selectivity of the hydrogenation. Protic solvents like methanol (B129727) and ethanol (B145695) tend to promote the formation of the undesired alcohol byproduct.[1] Aprotic solvents such as tetrahydrofuran (THF) and ethyl acetate (B1210297) have been shown to enhance the selectivity for 2,2,6-trimethylcyclohexanone by suppressing the over-hydrogenation reaction.[1][2][3][4]
Q5: What are the typical reaction conditions for the hydrogenation of isophorone?
A5: Typical conditions involve reacting isophorone with hydrogen gas in the presence of a catalyst. Temperatures can range from room temperature to 100°C, and hydrogen pressure is typically between 1 and 2 MPa. Reaction times can vary from 1 to 4 hours, depending on the catalyst and other conditions.
Troubleshooting Guides
Problem 1: Low Yield of 2,2,6-Trimethylcyclohexanone
Possible Cause
Suggested Solution
Suboptimal Catalyst
Ensure the use of a high-activity catalyst such as 5% Pd/C. If using a non-noble metal catalyst like Raney® Ni, ensure it is freshly prepared and active.
Incorrect Solvent
Avoid protic solvents. Switch to an aprotic solvent like THF or ethyl acetate to improve selectivity for the ketone.[1][2][3][4]
Over-hydrogenation
Reduce the reaction time or temperature. Monitor the reaction progress closely using techniques like GC to stop the reaction once the starting material is consumed. Consider adding a Lewis acid (e.g., ZnCl₂) to inhibit the reduction of the carbonyl group.[5][6][7]
Low Conversion
Increase the reaction temperature or hydrogen pressure. Ensure the catalyst is not poisoned and is present in an adequate amount.
Problem 2: High Percentage of 3,3,5-Trimethylcyclohexanol Byproduct
Possible Cause
Suggested Solution
Excessive Reaction Time
The hydrogenation is a consecutive reaction; prolonged reaction times will lead to the formation of the alcohol.[5] Optimize the reaction time by monitoring its progress.
Inappropriate Solvent Choice
As mentioned, protic solvents can favor the formation of the alcohol. Utilize aprotic solvents like THF.[1]
High Reaction Temperature or Pressure
More forcing conditions can lead to over-reduction. Attempt the reaction under milder conditions (lower temperature and pressure).
Catalyst Type
Some catalysts may have a higher propensity for carbonyl group reduction. If the issue persists, consider screening different catalysts.
Data Presentation
Table 1: Comparison of Catalysts and Solvents for Isophorone Hydrogenation
Technical Support Center: Purification of 2,2,6-Trimethylcyclohexanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,2,6-Trimethylcyclohexanone. The information is tailored for researchers, scientists, and drug...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,2,6-Trimethylcyclohexanone. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying 2,2,6-Trimethylcyclohexanone?
A1: The most common and effective methods for purifying 2,2,6-Trimethylcyclohexanone are fractional distillation and column chromatography. The choice of method depends on the nature of the impurities and the desired final purity.
Q2: What are the key physical properties of 2,2,6-Trimethylcyclohexanone relevant to its purification?
A2: Understanding the physical properties of 2,2,6-Trimethylcyclohexanone is crucial for selecting and optimizing purification protocols. Key properties are summarized in the table below.
Q3: What are the likely impurities in a crude sample of 2,2,6-Trimethylcyclohexanone?
A3: Common impurities may include unreacted starting materials such as 2,6-dimethylcyclohexanone, solvents from the synthesis, and side-products from the reaction. The exact nature of impurities will depend on the synthetic route employed.
Q4: How can I assess the purity of my 2,2,6-Trimethylcyclohexanone sample?
A4: The purity of 2,2,6-Trimethylcyclohexanone can be effectively determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Thin-Layer Chromatography (TLC) can be used for rapid qualitative assessment.[1]
Data Presentation
Table 1: Physical Properties and Purification Parameters for 2,2,6-Trimethylcyclohexanone
Use a more efficient column: Employ a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge).
Reduce the distillation rate: A slower distillation rate allows for better equilibrium between the liquid and vapor phases, leading to improved separation. Aim for a collection rate of 1-2 drops per second.
Check for azeotropes: Consult literature for known azeotropes of 2,2,6-Trimethylcyclohexanone with potential impurities. If an azeotrope is suspected, an alternative purification method like column chromatography may be necessary.
Ensure proper insulation: Wrap the distillation column with glass wool or aluminum foil to minimize heat loss and maintain the temperature gradient.
Issue 2: Bumping or uneven boiling of the liquid.
Possible Cause:
Absence of boiling chips or a magnetic stir bar.
Heating the flask too strongly.
Troubleshooting Steps:
Add boiling chips: Always add fresh boiling chips to the cool liquid before starting the distillation. Never add them to hot liquid.
Use a magnetic stirrer: Continuous stirring provides smooth boiling.
Apply heat gradually: Use a heating mantle with a controller to ensure even and controlled heating.
Issue 3: The temperature at the thermometer fluctuates or drops during distillation.
Possible Cause:
The distillation rate is too high, causing the vapor to superheat.
The heating rate is inconsistent.
The thermometer bulb is not correctly positioned.
Troubleshooting Steps:
Adjust the heating: Reduce the heating rate to maintain a steady distillation.
Proper thermometer placement: Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.
Column Chromatography
Issue 1: Poor separation of 2,2,6-Trimethylcyclohexanone from impurities on the column.
Possible Cause:
Incorrect mobile phase polarity.
Column overloading.
Poorly packed column (channeling).
Troubleshooting Steps:
Optimize the mobile phase: Use Thin-Layer Chromatography (TLC) to determine the optimal eluent composition. For 2,2,6-Trimethylcyclohexanone, a starting point could be a mixture of petroleum ether and ethyl acetate (e.g., 95:5 v/v). The ideal Rf value for the target compound on a TLC plate is around 0.25-0.35 for good separation on the column.
Reduce the sample load: The amount of crude material should typically be 1-5% of the weight of the stationary phase.
Repack the column: Ensure the silica gel is packed uniformly without any air bubbles or cracks. The "slurry method" of packing is generally recommended.
Issue 2: The purified product contains silica gel.
Possible Cause:
Disturbance of the top layer of the column during solvent addition.
Fine silica particles passing through the column frit or cotton plug.
Troubleshooting Steps:
Add a layer of sand: Place a thin layer of sand on top of the silica gel to prevent disturbance when adding the eluent.
Use a proper plug: Ensure the cotton or glass wool plug at the bottom of the column is sufficient to retain the stationary phase.
Filter the collected fractions: If silica is present in the final product, dissolve the product in a solvent and filter it through a pipette with a cotton plug.
Issue 3: The compound is not eluting from the column.
Possible Cause:
The mobile phase is not polar enough.
The compound has a very strong interaction with the silica gel.
Troubleshooting Steps:
Increase the eluent polarity: Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) in the mobile phase.
Check for compound stability: Ensure the compound is not degrading on the silica gel. This can be checked by analyzing a spot of the crude material left on a TLC plate for an extended period.
Experimental Protocols
Fractional Distillation Protocol
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column, a condenser, a distillation head with a thermometer, and receiving flasks. Ensure all glassware is dry.
Sample Preparation: Place the crude 2,2,6-Trimethylcyclohexanone into the round-bottom flask, filling it to no more than two-thirds of its volume. Add a few boiling chips or a magnetic stir bar.
Distillation:
Begin heating the flask gently using a heating mantle.
Allow the vapor to slowly rise through the fractionating column.
Monitor the temperature at the distillation head. Collect any low-boiling impurities as a forerun fraction.
When the temperature stabilizes at the boiling point of 2,2,6-Trimethylcyclohexanone (178-179 °C at atmospheric pressure, or lower under vacuum), begin collecting the main fraction in a clean, dry receiving flask.
Maintain a slow and steady distillation rate.
Completion: Stop the distillation when the temperature begins to rise again or when only a small amount of residue remains in the distillation flask. Do not distill to dryness.
Analysis: Analyze the purity of the collected fraction using GC-MS or NMR.
Column Chromatography Protocol
TLC Analysis: Determine the optimal solvent system for separation using TLC. A good starting point is petroleum ether:ethyl acetate (95:5).
Column Packing:
Place a small plug of cotton or glass wool at the bottom of a chromatography column.
Add a thin layer of sand.
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
Allow the silica gel to settle, tapping the column gently to ensure even packing. Drain the excess solvent until the solvent level is just above the silica gel.
Add another thin layer of sand on top of the silica gel.
Sample Loading:
Dissolve the crude 2,2,6-Trimethylcyclohexanone in a minimal amount of the eluent.
Carefully load the sample onto the top of the column using a pipette.
Drain the solvent until the sample is adsorbed onto the sand.
Elution:
Carefully add the eluent to the top of the column.
Begin collecting fractions.
Monitor the elution process by collecting small fractions and analyzing them by TLC.
Fraction Collection and Analysis:
Combine the fractions that contain the pure product based on TLC analysis.
Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified 2,2,6-Trimethylcyclohexanone.
Determine the purity of the final product using GC-MS or NMR.[1]
Visualizations
Caption: General workflow for the purification of 2,2,6-Trimethylcyclohexanone.
Caption: A logical flow diagram for troubleshooting common purification issues.
Technical Support Center: Synthesis of 2,2,6-Trimethylcyclohexanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2,6-trimethylcyclohexanone...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2,6-trimethylcyclohexanone.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial method for synthesizing 2,2,6-trimethylcyclohexanone?
A1: The primary industrial route for the synthesis of what is more accurately known as 3,3,5-trimethylcyclohexanone (B147574) is the selective catalytic hydrogenation of isophorone (B1672270) (3,5,5-trimethyl-2-cyclohexen-1-one). This method involves the reduction of the carbon-carbon double bond of the α,β-unsaturated ketone, while leaving the carbonyl group intact.
Q2: I am seeing references to both 2,2,6-trimethylcyclohexanone and 3,3,5-trimethylcyclohexanone. Are these the same compound?
A2: No, these are isomers. However, in the context of synthesis from isophorone, the product is 3,3,5-trimethylcyclohexanone. Due to historical naming conventions or shorthand, it is sometimes colloquially misrepresented. This guide focuses on the synthesis of 3,3,5-trimethylcyclohexanone via isophorone hydrogenation.
Q3: What are the most common side reactions I should be aware of during the synthesis of 3,3,5-trimethylcyclohexanone?
A3: The most significant side reaction is the over-hydrogenation of the ketone group to yield 3,3,5-trimethylcyclohexanol[1][2][3]. Other potential impurities may arise from the isophorone starting material, which itself is synthesized from the self-condensation of acetone (B3395972) and can contain various condensation byproducts[4][5][6].
A4: To minimize the formation of 3,3,5-trimethylcyclohexanol, you can optimize your reaction conditions. This includes the choice of catalyst and solvent. For instance, using a Raney Ni catalyst in the presence of a solvent like tetrahydrofuran (B95107) (THF) has been shown to significantly inhibit the further hydrogenation of the ketone, leading to high selectivity for 3,3,5-trimethylcyclohexanone[1][7][8]. Lewis acids can also be used to inhibit the hydrogenation of the C=O bond[1].
Q5: Why am I observing poor conversion of isophorone?
A5: Poor conversion of isophorone can be due to several factors, including catalyst deactivation, insufficient hydrogen pressure, or suboptimal reaction temperature. Ensure your catalyst is active and used in the correct proportion. Also, verify that the hydrogen pressure and reaction temperature are within the recommended range for the specific catalyst system you are employing.
Q6: I am having difficulty separating 3,3,5-trimethylcyclohexanone from the side product 3,3,5-trimethylcyclohexanol. What is the best approach?
A6: The boiling points of 3,3,5-trimethylcyclohexanone and 3,3,5-trimethylcyclohexanol are very close, which makes separation by standard distillation challenging[1]. Therefore, the most effective strategy is to optimize the reaction to maximize the selectivity towards the desired ketone, thus minimizing the amount of the alcohol byproduct that needs to be removed. Careful fractional distillation under reduced pressure may provide some separation, but preventing the formation of the alcohol is the more practical approach.
- Optimize catalyst and solvent system for higher selectivity (e.g., Raney Ni with THF)[1][7][8]. - Adjust reaction temperature and pressure to favor ketone formation.
High Percentage of 3,3,5-trimethylcyclohexanol
Over-hydrogenation.
- Use a more selective catalyst system (e.g., Raney Ni)[1][7]. - Employ a solvent that inhibits ketone reduction, such as THF[1]. - Reduce reaction temperature or hydrogen pressure.
Presence of Unknown Impurities
Impure isophorone starting material.
- Purify the starting isophorone by distillation before use. - Analyze the starting material by GC-MS to identify potential impurities.
Catalyst-induced side reactions.
- Screen different catalysts to find one with higher selectivity. - Ensure the catalyst is not contaminated.
Inconsistent Results Between Batches
Variations in reaction conditions.
- Standardize all reaction parameters, including temperature, pressure, stirring rate, and reaction time.
Catalyst deactivation or variability.
- Use a fresh batch of catalyst or regenerate the used catalyst if possible. - Ensure consistent catalyst preparation and handling.
Quantitative Data
Table 1: Influence of Catalyst and Solvent on Isophorone Hydrogenation
Technical Support Center: Nucleophilic Addition to 2,2,6-Trimethylcyclohexanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during nucleophilic addition reactions involving 2,2,6-trimethylcyclohexano...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during nucleophilic addition reactions involving 2,2,6-trimethylcyclohexanone. The information is tailored for researchers, scientists, and professionals in drug development.
Section 1: Troubleshooting Guides
This section offers solutions to specific problems you might encounter during your experiments.
Problem 1: Low or No Conversion of Starting Material
Possible Cause
Troubleshooting Steps
Severe Steric Hindrance: The three methyl groups on the cyclohexanone (B45756) ring create significant steric bulk, impeding the approach of the nucleophile to the carbonyl carbon.[1][2]
- Use smaller nucleophiles: If possible, consider using a less sterically demanding nucleophile. - Increase reaction temperature: Carefully increasing the temperature may provide the necessary energy to overcome the activation barrier. Monitor for side reactions. - Prolong reaction time: Allow the reaction to proceed for an extended period to facilitate the slow addition process.
Weak Nucleophile: The chosen nucleophile may not be reactive enough to attack the hindered carbonyl group.
- Switch to a more potent nucleophile: For instance, organolithium reagents are generally more reactive than Grignard reagents and may give better results.[3]
Poor Quality of Reagents: Impure or degraded reagents, especially organometallics, will lead to poor results.
- Use freshly prepared or titrated organometallic reagents: Ensure the concentration of your Grignard or organolithium reagent is known. - Ensure anhydrous conditions: Grignard and organolithium reagents are extremely sensitive to moisture. Use flame-dried glassware and anhydrous solvents.[4]
Problem 2: Predominant Formation of Enolate/Starting Material Recovery
Possible Cause
Troubleshooting Steps
Basic Nucleophile: Highly basic nucleophiles, such as Grignard and organolithium reagents, can act as bases and deprotonate the α-carbon, leading to the formation of an enolate.[3] Upon workup, this enolate is protonated back to the starting ketone.
- Use a less basic nucleophile: If the desired transformation allows, consider nucleophiles with lower basicity. - Employ additives: The use of cerium(III) chloride (Luche reduction conditions) can enhance the nucleophilicity of the organometallic reagent while reducing its basicity, thereby favoring addition over enolization.[3] - Lower the reaction temperature: Enolization can sometimes be suppressed at lower temperatures (e.g., -78 °C).[4]
Kinetic vs. Thermodynamic Control: The reaction conditions may favor the formation of the kinetic enolate.
- For enolate formation: Use a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures to favor the kinetic enolate. For the thermodynamic enolate, a weaker base at higher temperatures can be used.[5]
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is nucleophilic addition to 2,2,6-trimethylcyclohexanone so challenging?
A1: The primary challenge is the significant steric hindrance created by the two methyl groups at the C2 position and one at the C6 position. These bulky groups physically block the trajectory of the incoming nucleophile, making it difficult for it to reach the electrophilic carbonyl carbon.[1][2] This steric congestion raises the activation energy for the addition reaction, often leading to slow reaction rates and low yields.
Q2: My Grignard reaction with 2,2,6-trimethylcyclohexanone is not working. What are the most likely reasons?
A2: Besides the inherent steric hindrance of the ketone, the most common issues with Grignard reactions are:
Inactive Magnesium: The surface of the magnesium metal may be oxidized. Activating it with a small crystal of iodine or 1,2-dibromoethane (B42909) is crucial.[4]
Presence of Water: Grignard reagents are potent bases and will be quenched by even trace amounts of water. Ensure all glassware is flame-dried and solvents are anhydrous.[4]
Enolization: The Grignard reagent can act as a base and deprotonate the ketone, leading to the recovery of starting material after workup.[3]
Q3: When should I choose an organolithium reagent over a Grignard reagent for addition to 2,2,6-trimethylcyclohexanone?
A3: Organolithium reagents are generally more nucleophilic than Grignard reagents and can be more effective in overcoming the steric hindrance of 2,2,6-trimethylcyclohexanone.[3] However, they are also stronger bases, which might increase the likelihood of enolization. The choice depends on the specific substrate and desired outcome. If enolization is a major side reaction with a Grignard reagent, using an organolithium at very low temperatures might be a viable alternative.
Q4: How does the stereochemistry of the methyl groups affect the diastereoselectivity of the addition?
A4: The axial methyl group at the C6 position can significantly influence the facial selectivity of the nucleophilic attack. The nucleophile will preferentially approach from the less hindered face of the carbonyl group. For cyclohexanones, axial attack is often favored for small nucleophiles due to electronic reasons, while larger nucleophiles tend to attack from the equatorial direction to minimize steric interactions. The presence of the axial methyl group will further disfavor attack from that face.
Section 3: Quantitative Data
Due to the challenging nature of nucleophilic additions to 2,2,6-trimethylcyclohexanone, comprehensive quantitative data in the literature is scarce. The following table provides a comparative overview based on general principles and available information for related systems.
Moderate, enolization is still a competitive pathway
Very high yield
Section 4: Experimental Protocols
Protocol 1: General Procedure for the Reduction of 2,2,6-Trimethylcyclohexanone with Sodium Borohydride (B1222165)
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,2,6-trimethylcyclohexanone (1.0 eq) in methanol.
Cooling: Cool the solution to 0 °C in an ice bath.
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution.
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
Quenching: Slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the reaction mixture.
Extraction: Extract the product with diethyl ether (3 x 20 mL).
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield 2,2,6-trimethylcyclohexanol.
Protocol 2: General Procedure for the Grignard Reaction with 2,2,6-Trimethylcyclohexanone
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare the Grignard reagent (e.g., methylmagnesium bromide) from magnesium turnings (1.2 eq) and the corresponding alkyl halide (1.1 eq) in anhydrous diethyl ether.
Ketone Addition: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of 2,2,6-trimethylcyclohexanone (1.0 eq) in anhydrous diethyl ether dropwise to the stirred Grignard solution.
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride at 0 °C.
Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 20 mL).
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
Purification: After filtration and solvent removal, the crude product can be purified by column chromatography to isolate the tertiary alcohol. Expect a significant amount of recovered starting material.
Section 5: Visualizations
Caption: Steric hindrance from methyl groups impeding nucleophilic attack.
Caption: Competing pathways of nucleophilic addition and enolization.
Caption: A logical workflow for troubleshooting failed reactions.
Technical Support Center: Optimizing Reaction Conditions for 2,2,6-Trimethylcyclohexanone Reduction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountere...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the reduction of 2,2,6-trimethylcyclohexanone.
Frequently Asked Questions (FAQs)
Q1: Why is the reduction of 2,2,6-trimethylcyclohexanone significantly slower compared to cyclohexanone (B45756)?
A1: The slow reaction rate is primarily due to steric hindrance. The presence of three methyl groups, particularly the two at the C2 position adjacent to the carbonyl group, physically obstructs the approach of the hydride nucleophile to the carbonyl carbon.[1][2][3] This steric congestion makes the reaction less favorable and slower than in unhindered ketones like cyclohexanone.[1][2]
Q2: I am observing a poor yield of the corresponding 2,2,6-trimethylcyclohexanol. What are the potential causes?
A2: Low yields can stem from several factors:
Incomplete Reaction: Due to the steric hindrance mentioned above, the reaction may not have gone to completion. Consider extending the reaction time or using slightly elevated temperatures.
Sub-optimal Reducing Agent: A milder reducing agent like sodium borohydride (B1222165) (NaBH₄) may struggle with this sterically hindered ketone. A more powerful agent like lithium aluminum hydride (LiAlH₄) might be necessary, though it requires stricter anhydrous conditions.[4][5]
Loss During Workup: The product, 2,2,6-trimethylcyclohexanol, can have some solubility in the aqueous phase, leading to losses during extraction.[6] Ensure thorough extraction with an appropriate organic solvent. Additionally, volatile isomers can be lost during solvent removal under reduced pressure, for example, when using a rotary evaporator.[7]
Q3: How can I control the diastereoselectivity (the ratio of cis to trans alcohol products)?
A3: The stereochemical outcome depends on the direction of the hydride attack on the carbonyl. This can be influenced by:
Size of the Nucleophile: Small nucleophiles (like LiAlH₄) tend to favor axial attack, while bulky reducing agents preferentially attack from the equatorial face.[8]
Solvent: The choice of solvent can influence the stereoselectivity of the reduction. For the related 2,6-dimethylcyclohexanone (B152311), reductions with NaBH₄ in methanol (B129727) versus 2-propanol showed different product ratios.[7]
Temperature: Lowering the reaction temperature (e.g., to -78 °C) can often enhance the selectivity of the reaction.[8]
Q4: Should I use Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) for this reduction?
A4: The choice depends on your experimental requirements for reactivity, safety, and selectivity.
Sodium Borohydride (NaBH₄): This is a safer and more convenient reagent that can be used in protic solvents like methanol or ethanol.[9][10] However, its lower reactivity might lead to incomplete reduction of the sterically hindered 2,2,6-trimethylcyclohexanone.
Lithium Aluminum Hydride (LiAlH₄): This is a much more powerful reducing agent capable of reducing most carbonyl compounds.[5][11] It will likely provide a better yield with this substrate but is pyrophoric and reacts violently with water and protic solvents, requiring strictly anhydrous conditions (e.g., dry THF or ether) and careful handling.[5]
Q5: Is aldol (B89426) condensation a likely side reaction?
A5: No, aldol condensation is not a significant concern with 2,2,6-trimethylcyclohexanone. Even though it possesses an acidic alpha-hydrogen at the C6 position, the severe steric hindrance created by the methyl groups prevents the formation of the enolate and/or its subsequent attack on another ketone molecule.[12]
Troubleshooting Guide
Problem
Potential Cause
Recommended Solution
Reaction is incomplete (ketone remains)
1. Insufficient reaction time. 2. Low reactivity of the reducing agent. 3. Inactive or degraded reducing agent.
1. Increase the reaction time. Monitor by TLC or GC. 2. Switch to a more powerful reducing agent (e.g., from NaBH₄ to LiAlH₄).[4][5] 3. Use a fresh bottle of the hydride reagent.
Low Product Yield
1. Incomplete reaction (see above). 2. Product loss during aqueous workup/extraction.[6] 3. Loss of volatile product during solvent removal.[7]
1. Optimize reaction conditions for full conversion. 2. Perform multiple extractions (e.g., 3x) with the organic solvent. Saturate the aqueous layer with NaCl to decrease alcohol solubility. 3. Use care during rotary evaporation; avoid high vacuum or excessive heat.
Unexpected Product Ratio (Diastereomers)
1. Solvent effects.[7] 2. Temperature is too high, reducing selectivity. 3. Reducing agent is not selective enough.
1. Systematically investigate different solvents (e.g., methanol, ethanol, THF). 2. Run the reaction at a lower temperature (e.g., 0 °C or -78 °C). 3. Consider a bulkier reducing agent (e.g., K-Selectride) for potentially higher selectivity.[8]
Formation of Unidentified Byproducts
1. Contaminated starting material or reagents. 2. Unintended side reactions (less common for this substrate).
1. Check the purity of the 2,2,6-trimethylcyclohexanone and solvents before starting. 2. Characterize byproducts using GC-MS or NMR to diagnose the issue.
Data Summary
Table 1: Comparison of Common Hydride Reducing Agents
Reaction flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
Reaction Setup: Dissolve 2,2,6-trimethylcyclohexanone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath to 0 °C.
Addition of Reducing Agent: While stirring, slowly and portion-wise add sodium borohydride (1.1 eq) to the cooled solution. Caution: Hydrogen gas evolution will cause bubbling.
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least 2 hours (reaction progress should be monitored by TLC or GC).
Workup - Quenching: Carefully add 3 M NaOH solution to the flask to decompose the borate (B1201080) esters and any excess NaBH₄.[13]
Extraction: Transfer the mixture to a separatory funnel. Add dichloromethane and extract the product. Separate the organic layer. Extract the aqueous layer two more times with fresh dichloromethane.[6]
Washing & Drying: Combine the organic layers and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.
Purification: Filter off the drying agent and remove the solvent using a rotary evaporator. The crude product can be purified further by distillation or column chromatography if necessary.
Visualizations
Experimental Workflow
Caption: General workflow for the reduction of 2,2,6-trimethylcyclohexanone.
Troubleshooting Logic
Caption: Decision-making process for troubleshooting low reaction yields.
Chemical Transformation Pathway
Caption: Hydride attack pathways leading to diastereomeric alcohol products.
Technical Support Center: 2,2,6-Trimethylcyclohexanone Reaction Byproduct Identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2,6-trimethylcyclohexanone. The informati...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2,6-trimethylcyclohexanone. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where byproduct formation is a concern with 2,2,6-trimethylcyclohexanone?
A1: Byproduct formation is a significant consideration in several common reactions involving 2,2,6-trimethylcyclohexanone, primarily due to the steric hindrance presented by the three methyl groups. Key reaction types to monitor for byproducts include:
Reactions under basic conditions: While aldol (B89426) condensation is sterically hindered, other base-catalyzed side reactions may occur.
Oxidation reactions: The use of strong oxidizing agents can lead to the formation of various oxygenated byproducts.
Reduction reactions: The stereochemical outcome of carbonyl reduction can be complex, leading to a mixture of alcohol diastereomers.
Nucleophilic additions (e.g., Grignard reactions): Steric hindrance can inhibit the desired addition and promote side reactions like reduction and enolization.
Q2: Why am I not observing the expected aldol condensation product with 2,2,6-trimethylcyclohexanone under basic conditions?
A2: 2,2,6-Trimethylcyclohexanone does not yield a detectable aldol condensation product, even in the presence of a strong base and an alpha-hydrogen.[1][2] The three methyl groups on the cyclohexanone (B45756) ring create significant steric hindrance around the carbonyl group and the enolizable alpha-position. This steric bulk prevents the enolate from attacking another molecule of the ketone to form the aldol adduct.[1]
Q3: What are the likely byproducts when performing a Grignard reaction with 2,2,6-trimethylcyclohexanone?
A3: Due to the sterically hindered nature of the carbonyl group in 2,2,6-trimethylcyclohexanone, Grignard reactions may not proceed to completion or may favor alternative reaction pathways.[3] Instead of the expected tertiary alcohol from nucleophilic addition, you may observe the following:
Starting material: A significant amount of unreacted 2,2,6-trimethylcyclohexanone may be recovered.[3]
Reduction product: The Grignard reagent can act as a reducing agent, leading to the formation of 2,2,6-trimethylcyclohexanol.[3]
Enolization: The Grignard reagent can act as a base, deprotonating the alpha-carbon to form an enolate, which upon workup will regenerate the starting ketone.[3]
Troubleshooting Guides
Problem 1: Unexpected Peaks in GC-MS Analysis after Oxidation Reaction
Symptoms:
You have performed an oxidation reaction on 2,2,6-trimethylcyclohexanone and your GC-MS analysis shows multiple peaks in addition to your expected product and starting material.
Possible Causes and Solutions:
Potential Byproduct
Plausible Cause
Suggested Action
2-Hydroxy-2,6,6-trimethylcyclohexanone
Over-oxidation or use of a strong oxidizing agent (e.g., chromic acid).[4]
Use a milder oxidizing agent such as PCC (Pyridinium chlorochromate). Optimize reaction time and temperature to minimize over-oxidation.
2,2,6-Trimethyl-1,4-cyclohexanedione
Oxidation of the allylic position if an unsaturated precursor was used or if isomerization occurred.
Ensure the purity of the starting material. Use selective oxidizing agents that do not affect other functional groups.
Lactone (from Baeyer-Villiger oxidation)
Use of peroxy acids as the oxidizing agent.
If a lactone is not the desired product, avoid peroxy acids. Confirm the structure using IR (lactone carbonyl stretch at ~1735-1750 cm⁻¹) and NMR spectroscopy.
Adipic acid derivatives (cleavage products)
Use of very harsh oxidizing conditions (e.g., hot nitric acid or permanganate).
Employ milder and more selective oxidizing agents. Control the reaction temperature carefully.
Problem 2: Mixture of Diastereomers Observed in NMR after Reduction Reaction
Symptoms:
¹H and ¹³C NMR spectra of the product from the reduction of 2,2,6-trimethylcyclohexanone show a complex mixture of signals, suggesting the presence of multiple diastereomers of 2,2,6-trimethylcyclohexanol.
Possible Causes and Solutions:
Observation
Plausible Cause
Suggested Action
Multiple alcohol isomers
Non-stereoselective reduction of the carbonyl group. The hydride can attack from either the axial or equatorial face of the cyclohexanone ring.[5][6]
The choice of reducing agent and solvent can influence the stereochemical outcome. For example, bulkier reducing agents may favor attack from the less hindered face. A systematic study with different reducing agents (e.g., NaBH₄, LiAlH₄) and solvents may be necessary to optimize for a specific diastereomer.[5]
Unreacted starting material
Incomplete reaction.
Increase the reaction time, temperature, or the molar equivalent of the reducing agent. Monitor the reaction progress by TLC or GC.
Experimental Protocols
General Protocol for GC-MS Analysis of Reaction Byproducts
This protocol provides a general framework for the analysis of reaction mixtures containing 2,2,6-trimethylcyclohexanone and its potential byproducts.
Sample Preparation:
Quench the reaction and perform a standard aqueous workup.
Extract the organic components with a suitable solvent (e.g., diethyl ether, dichloromethane).
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
Filter and carefully evaporate the solvent.
Dissolve a small amount of the crude residue in a volatile solvent suitable for GC-MS analysis (e.g., ethyl acetate, hexane).
GC-MS Instrumentation and Conditions:
Gas Chromatograph: Agilent 7890B or equivalent.
Mass Spectrometer: Agilent 5977A or equivalent.
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
Inlet Temperature: 250 °C.
Carrier Gas: Helium, constant flow rate of 1 mL/min.
Oven Temperature Program:
Initial temperature: 50 °C, hold for 2 minutes.
Ramp: 10 °C/min to 250 °C.
Hold at 250 °C for 5 minutes.
MSD Transfer Line Temperature: 280 °C.
Ion Source Temperature: 230 °C.
Quadrupole Temperature: 150 °C.
Scan Range: m/z 40-400.
Data Analysis:
Identify the peak for 2,2,6-trimethylcyclohexanone by comparing its retention time and mass spectrum with a known standard or library data (NIST).[7]
Analyze the mass spectra of unknown peaks to propose structures for potential byproducts. Look for characteristic fragment ions.
Quantify the relative amounts of byproducts by integrating the peak areas in the total ion chromatogram (TIC).
Visualizations
Caption: Troubleshooting flowchart for common reaction byproducts.
Caption: Workflow for the analysis of reaction byproducts.
How to prevent polymerization of 2,2,6-trimethylcyclohexanone
Welcome to the technical support center for 2,2,6-trimethylcyclohexanone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, storage, and troubl...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for 2,2,6-trimethylcyclohexanone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, storage, and troubleshooting of potential issues during experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: Is 2,2,6-trimethylcyclohexanone prone to polymerization?
Based on available chemical literature and safety data, 2,2,6-trimethylcyclohexanone is not considered to be prone to polymerization under normal laboratory conditions.[1] The steric hindrance provided by the three methyl groups on the cyclohexanone (B45756) ring significantly inhibits reactions at the carbonyl group, including polymerization chain propagation.[2][3][4] Unlike α,β-unsaturated ketones, which can undergo polymerization through radical or Michael addition pathways, saturated cyclic ketones like 2,2,6-trimethylcyclohexanone lack the double bond that facilitates these polymerization mechanisms.
Q2: What are the primary stability concerns with 2,2,6-trimethylcyclohexanone?
The main stability concerns for 2,2,6-trimethylcyclohexanone are its reactivity with strong oxidizing agents, strong acids, and strong bases.[5] These conditions can lead to degradation or other unintended chemical reactions, rather than polymerization. It is also a flammable liquid and should be kept away from heat, sparks, and open flames.[1][6]
Q3: What might be mistaken for polymerization of 2,2,6-trimethylcyclohexanone?
If you observe changes in viscosity, color, or the formation of precipitates, it is more likely due to degradation, side reactions, or contamination rather than polymerization. For example, reactions under strongly acidic or basic conditions could lead to condensation-type byproducts or other degradation products.
Q4: How should 2,2,6-trimethylcyclohexanone be stored to ensure its stability?
To ensure the long-term stability of 2,2,6-trimethylcyclohexanone, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1] It should be kept away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5] Storage at ambient temperatures is generally acceptable.
Troubleshooting Guide
This guide addresses specific issues that users might encounter, focusing on differentiating potential degradation from the unlikely event of polymerization.
Issue 1: Observed Increase in Viscosity or Solid Formation
Symptom: The 2,2,6-trimethylcyclohexanone solution becomes more viscous or a solid precipitate forms over time or during a reaction.
Possible Cause 1: Contamination: The presence of impurities could initiate side reactions.
Possible Cause 2: Degradation: Exposure to incompatible materials (strong acids, bases, or oxidizing agents) may have occurred.
Troubleshooting Steps:
Verify Purity: Analyze the material using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to check for impurities.
Review Experimental Conditions: Ensure that the experimental setup is free from contaminants and that all reagents and solvents are of appropriate purity. Check for any inadvertent exposure to the incompatible materials listed in the table below.
Purification: If impurities are detected, consider purifying the 2,2,6-trimethylcyclohexanone by distillation.
Issue 2: Discoloration of the Sample
Symptom: The normally clear, colorless to pale yellow liquid develops a noticeable color.
Possible Cause 1: Oxidation: Slow oxidation due to prolonged exposure to air or light.
Possible Cause 2: Reaction with Container: Interaction with the storage container material if not inert.
Troubleshooting Steps:
Inert Atmosphere: For long-term storage or sensitive reactions, consider storing the compound under an inert atmosphere (e.g., nitrogen or argon).
Appropriate Container: Use glass or other inert containers for storage.
Purity Check: Analyze a small sample to determine the nature of the colored impurity.
Data Presentation
Table 1: Chemical Stability of 2,2,6-trimethylcyclohexanone
Parameter
Stability Profile
Incompatible Materials
Potential Outcome of Incompatibility
Thermal Stability
Stable under normal heating.
High temperatures in the presence of catalysts.
Decomposition, not polymerization.
Photochemical Stability
Generally stable to light.
Prolonged exposure to UV light.
Slow degradation or oxidation.
Acid Stability
Unstable in the presence of strong acids.
Strong acids (e.g., H₂SO₄, HCl).
Acid-catalyzed side reactions (e.g., condensation).
Base Stability
Unstable in the presence of strong bases.
Strong bases (e.g., NaOH, KOH).
Base-catalyzed side reactions (e.g., enolate formation).
Protocol 1: Purity Assessment by Gas Chromatography (GC)
Sample Preparation: Prepare a dilute solution of 2,2,6-trimethylcyclohexanone in a suitable volatile solvent (e.g., dichloromethane (B109758) or diethyl ether).
Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) and a non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).
GC Conditions:
Injector Temperature: 250 °C
Detector Temperature: 280 °C
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.
Carrier Gas: Helium or Nitrogen at a constant flow rate.
Analysis: Inject the sample and analyze the resulting chromatogram. The presence of multiple peaks indicates impurities.
Visualizations
Logical Workflow for Troubleshooting Stability Issues
Caption: Troubleshooting workflow for stability issues with 2,2,6-trimethylcyclohexanone.
Signaling Pathway of Steric Hindrance
Caption: Steric hindrance inhibiting reactions at the carbonyl group.
A Comparative Guide to the GC-MS Analysis of 2,2,6-Trimethylcyclohexanone and its Derivatives
For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of cyclic ketones such as 2,2,6-trimethylcyclohexanone and its derivatives is crucial in various fields, includin...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of cyclic ketones such as 2,2,6-trimethylcyclohexanone and its derivatives is crucial in various fields, including fragrance analysis, metabolomics, and chemical synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of these volatile and semi-volatile compounds. This guide provides a comprehensive comparison of GC-MS with other analytical techniques, supported by experimental data, detailed protocols, and visual workflows to aid in method selection and implementation.
At a Glance: GC-MS vs. Alternative Methods
The selection of an analytical method is contingent on the specific requirements of the analysis, including the analyte's properties, the complexity of the sample matrix, and the desired sensitivity and throughput. Below is a comparative overview of GC-MS with Liquid Chromatography-Mass Spectrometry (LC-MS) and Selected Ion Flow Tube Mass Spectrometry (SIFT-MS).
Feature
Gas Chromatography-Mass Spectrometry (GC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS)
Selected Ion Flow Tube Mass Spectrometry (SIFT-MS)
Principle
Separation of volatile compounds in a gaseous mobile phase followed by mass analysis.
Separation of compounds in a liquid mobile phase followed by mass analysis.
Real-time, direct mass analysis of volatile compounds in air using chemical ionization.
Sample Volatility
Requires volatile and thermally stable analytes. Derivatization is often necessary for polar compounds.
Suitable for non-volatile and thermally labile compounds.
Requires volatile analytes.
Derivatization
Frequently required for ketones to improve volatility and peak shape, preventing tautomerism.[1]
May be used to enhance ionization efficiency and chromatographic separation.
Not required.
Sensitivity
High sensitivity, particularly with derivatization and in selected ion monitoring (SIM) mode.
High sensitivity and specificity, especially with tandem MS (MS/MS).
High sensitivity, with detection limits often in the parts-per-trillion (ppt) range.
Specificity
High, with compound identification based on retention time and mass spectral libraries.
High, with the ability to distinguish isomers with appropriate chromatography and MS/MS.
Specificity is achieved through the use of multiple reagent ions.
Throughput
Moderate, with run times typically in the range of minutes per sample.
Can be high-throughput with modern UPLC systems.
High throughput, with analysis times of a few minutes per sample.[2]
Sample Types
Versatile, applicable to a wide range of matrices after appropriate sample preparation.
Commonly used for biological fluids (plasma, urine), and other liquid samples.
Primarily for gas-phase samples, including headspace analysis of liquids and solids.
Quantitative Performance Data
The following tables summarize typical quantitative performance data for the analysis of cyclic ketones and related compounds using GC-MS and alternative methods. It is important to note that performance metrics can vary significantly based on the specific instrument, method parameters, and sample matrix.
Table 1: GC-MS Method Performance for Cyclic Ketones and their Derivatives
Detailed methodologies are critical for reproducible and accurate results. The following sections provide protocols for sample preparation, derivatization, and GC-MS analysis of 2,2,6-trimethylcyclohexanone.
Sample Preparation
The choice of sample preparation technique depends on the sample matrix.
Extraction (if necessary): For complex matrices, perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and remove interferences.
Drying: Pass the organic extract through anhydrous sodium sulfate (B86663) to remove residual water.
Filtration: Filter the sample through a 0.22 µm syringe filter into a 2 mL autosampler vial.
Solid Samples:
Dissolution: Dissolve a known weight of the solid sample in a suitable volatile organic solvent.
Sonication/Vortexing: Aid dissolution by vortexing or sonicating the sample.
Centrifugation/Filtration: Remove any particulate matter by centrifugation or filtration before transferring to an autosampler vial.
Headspace Analysis: For the analysis of volatile compounds from a liquid or solid matrix, headspace sampling is a viable, solvent-free alternative.
Place a known amount of the sample into a headspace vial.
Seal the vial and incubate at a controlled temperature to allow volatile compounds to partition into the headspace.
An aliquot of the headspace gas is then automatically injected into the GC-MS.
Derivatization Protocols
Derivatization is often essential for the GC-MS analysis of ketones to improve their volatility and chromatographic peak shape by preventing keto-enol tautomerism.[1]
1. Two-Step Derivatization (Oximation followed by Silylation)
This is the recommended procedure for ketones to ensure the formation of a single, stable derivative.[1]
Materials:
Methoxyamine hydrochloride (MOX) in anhydrous pyridine (B92270) (e.g., 20 mg/mL)
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), with or without 1% Trimethylchlorosilane (TMCS) as a catalyst.[1]
Heating block or oven
GC vials with inserts and caps
Procedure:
Sample Preparation: Ensure the sample is completely dry in a GC vial.
Methoximation: Add 50 µL of the MOX solution to the dried sample. Cap the vial tightly and heat at 60°C for 60 minutes to convert the ketone to its methoxime derivative.[4]
Cooling: Allow the vial to cool to room temperature.
Silylation: Add 50 µL of MSTFA (or BSTFA) to the vial. Cap tightly and heat at 60°C for 30 minutes.[1]
Analysis: Cool the sample to room temperature before injecting it into the GC-MS.
2. Oximation with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)
This derivatization is particularly useful for enhancing sensitivity in electron capture negative ionization (ECNI) MS.
Materials:
PFBHA hydrochloride solution (e.g., 10 mg/mL in a suitable buffer or solvent)
Extraction solvent (e.g., hexane (B92381) or dichloromethane)
Procedure:
Add an aliquot of the PFBHA solution to the sample.
Adjust the pH if necessary to facilitate the reaction.
Heat the mixture at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes).
After cooling, extract the PFBHA-oxime derivative with an organic solvent.
Dry the organic extract and concentrate it if necessary before GC-MS analysis.
GC-MS Instrumentation and Conditions
The following are typical starting parameters for the GC-MS analysis of 2,2,6-trimethylcyclohexanone and its derivatives. Optimization for specific instruments and applications is recommended.
Parameter
Typical Setting
Gas Chromatograph
Column
Non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)
Inlet Temperature
250 °C
Injection Mode
Splitless (for trace analysis) or Split (for higher concentrations)
Injection Volume
1 µL
Carrier Gas
Helium at a constant flow rate of 1.0 - 1.5 mL/min
Oven Program
Initial temperature 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ionization Mode
Electron Ionization (EI) at 70 eV
Ion Source Temperature
230 °C
Quadrupole Temp.
150 °C
Mass Range
m/z 40-450
Acquisition Mode
Full Scan (for identification) and/or Selected Ion Monitoring (SIM) (for quantification)
Visualizations
Experimental Workflow
The general workflow for the GC-MS analysis of 2,2,6-trimethylcyclohexanone, including the crucial derivatization step, is illustrated below.
Caption: General experimental workflow for the GC-MS analysis of 2,2,6-trimethylcyclohexanone.
Putative Mass Fragmentation of 2,2,6-Trimethylcyclohexanone (Underivatized)
Understanding the mass fragmentation pattern is key to the identification of the target analyte. The following diagram illustrates the putative electron ionization (EI) fragmentation of the underivatized 2,2,6-trimethylcyclohexanone. The mass spectrum for 2,2,6-trimethylcyclohexanone is available in the NIST Chemistry WebBook.[5]
Reactivity Under Scrutiny: A Comparative Analysis of 2,2,6-Trimethylcyclohexanone and Cyclohexanone
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of cyclic ketones is paramount for designing efficient synthetic routes and predicting molecular behavior. This gui...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of cyclic ketones is paramount for designing efficient synthetic routes and predicting molecular behavior. This guide provides an in-depth comparison of the reactivity of 2,2,6-trimethylcyclohexanone and cyclohexanone (B45756), supported by experimental data and detailed protocols. The core of this analysis lies in the profound impact of steric hindrance on reaction pathways and rates.
The fundamental difference between cyclohexanone and 2,2,6-trimethylcyclohexanone lies in the substitution pattern on the six-membered ring. Cyclohexanone is an unsubstituted cyclic ketone, offering relatively unhindered access to the carbonyl carbon and the adjacent α-carbons. In contrast, 2,2,6-trimethylcyclohexanone possesses three methyl groups positioned at the C2 and C6 positions. This substitution introduces significant steric bulk around the carbonyl group and the α-carbons, dramatically influencing its chemical behavior.
Chemical Structures
Compound
Molecular Formula
Molar Mass ( g/mol )
Structure
Cyclohexanone
C₆H₁₀O
98.14
2,2,6-Trimethylcyclohexanone
C₉H₁₆O
140.22
Reactivity Comparison: The Dominance of Steric Hindrance
The presence of three methyl groups in 2,2,6-trimethylcyclohexanone is the primary determinant of its reduced reactivity compared to cyclohexanone in several key chemical transformations. This steric hindrance impedes the approach of nucleophiles to the electrophilic carbonyl carbon and hinders the formation of planar enolates.
Nucleophilic Addition Reactions
Nucleophilic addition to the carbonyl group is a cornerstone of ketone chemistry. However, the steric shield provided by the axial methyl group at C6 and the two methyl groups at C2 in 2,2,6-trimethylcyclohexanone significantly lowers the rate and yield of such reactions.
A prime example is the formation of cyanohydrins. Cyclohexanone readily reacts with hydrogen cyanide (or a cyanide salt in the presence of acid) to form the corresponding cyanohydrin in good yield. In stark contrast, 2,2,6-trimethylcyclohexanone fails to produce a detectable amount of cyanohydrin under similar conditions. The bulky methyl groups effectively block the trajectory of the incoming cyanide nucleophile.
Enolate Formation and Reactions
The acidity of α-hydrogens allows ketones to form enolates, which are potent nucleophiles in their own right. While both ketones can form enolates, the substitution pattern in 2,2,6-trimethylcyclohexanone introduces significant constraints.
Cyclohexanone has four α-hydrogens, and deprotonation leads to a single, symmetrical enolate. This enolate can readily participate in reactions like aldol (B89426) condensations and alkylations.
2,2,6-Trimethylcyclohexanone, on the other hand, has only one α-hydrogen at the C6 position. The two methyl groups at the C2 position prevent enolization on that side. Furthermore, the methyl group at C6 introduces steric strain in the planar enolate that is formed, making its formation less favorable. Consequently, 2,2,6-trimethylcyclohexanone does not yield any detectable aldol condensation product.
Forced enolate formation followed by alkylation provides a quantitative insight into the steric effects. While direct comparative data for 2,2,6-trimethylcyclohexanone is scarce, studies on the closely related 2,6-dimethylcyclohexanone (B152311) reveal the challenges. Methylation of the potassium enolate of 2,6-dimethylcyclohexanone with methyl iodide results in a mixture of products, with the desired 2,2,6-trimethylcyclohexanone being the major product but accompanied by the tetramethylated byproduct. This highlights the difficulty in controlling the reactivity of sterically hindered enolates.
Reactant
Alkylating Agent
Product(s)
Yield (%)
Potassiocyclohexanone
MeI
2-Methylcyclohexanone
70
2,6-Dimethylcyclohexanones
25
Potassio-2,6-dimethylcyclohexanone
MeOTf
2,2,6-Trimethylcyclohexanone
98
2,2,6,6-Tetramethylcyclohexanone
1
Data for 2,6-dimethylcyclohexanone is used as a proxy to illustrate the reactivity of a sterically hindered cyclohexanone enolate.
Reduction Reactions
The reduction of the carbonyl group to a hydroxyl group is another fundamental transformation. The stereochemical outcome of this reaction is highly dependent on the steric environment around the carbonyl. For cyclohexanone, reduction with hydride reagents like sodium borohydride (B1222165) (NaBH₄) typically proceeds via axial attack of the hydride to yield the thermodynamically more stable equatorial alcohol.
Experimental Protocols
Cyanohydrin Formation of Cyclohexanone
Materials:
Cyclohexanone
Potassium cyanide (KCN)
Sulfuric acid (concentrated)
Diethyl ether
Water
Ice bath
Separatory funnel
Round-bottom flask with a stirrer
Procedure:
In a round-bottom flask equipped with a mechanical stirrer and cooled in an ice bath, a solution of potassium cyanide (0.1 mol) in water (50 mL) is prepared.
Cyclohexanone (0.1 mol) is added to the stirred KCN solution.
Concentrated sulfuric acid (0.1 mol) is added dropwise to the mixture over 30 minutes, ensuring the temperature remains below 10 °C.
After the addition is complete, the mixture is stirred for an additional 2 hours at room temperature.
The reaction mixture is then extracted with diethyl ether (3 x 50 mL).
The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude cyanohydrin.
Note: This procedure is not recommended for 2,2,6-trimethylcyclohexanone as it does not yield the desired product.
Conclusion
The comparative analysis of 2,2,6-trimethylcyclohexanone and cyclohexanone unequivocally demonstrates the profound impact of steric hindrance on chemical reactivity. The presence of three methyl groups in 2,2,6-trimethylcyclohexanone significantly reduces its susceptibility to nucleophilic attack and hinders enolate formation and subsequent reactions. For synthetic chemists, this disparity is a critical consideration. While cyclohexanone serves as a versatile and reactive building block, 2,2,6-trimethylcyclohexanone's hindered nature can be exploited for specific applications where selective reactivity is desired or can present a significant challenge to overcome in the synthesis of complex molecules. This guide underscores the importance of steric factors in molecular design and reaction planning.
Validation
A Comparative Analysis of Reduction Methods for 2,2,6-Trimethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals The reduction of cyclic ketones is a fundamental transformation in organic synthesis, pivotal in the construction of complex molecules and chiral building b...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The reduction of cyclic ketones is a fundamental transformation in organic synthesis, pivotal in the construction of complex molecules and chiral building blocks for pharmaceuticals. The sterically hindered ketone, 2,2,6-trimethylcyclohexanone, presents a unique challenge due to the presence of three methyl groups flanking the carbonyl functionality. This guide provides a comparative analysis of three common reduction methods—hydride reduction, catalytic hydrogenation, and biocatalytic reduction—as applied to 2,2,6-trimethylcyclohexanone. The performance of each method is evaluated based on yield, stereoselectivity, and operational considerations, supported by experimental protocols and data.
Hydride Reduction
Hydride reduction is a versatile and widely used method for the reduction of ketones. The stereochemical outcome of the reduction of substituted cyclohexanones is highly dependent on the steric bulk of the hydride reagent.
Sodium borohydride is a mild and selective reducing agent. For sterically hindered ketones like 2,2,6-trimethylcyclohexanone, the approach of the hydride is governed by steric factors. The axial approach of the hydride ion is hindered by the axial methyl group at the C6 position and one of the gem-dimethyl groups at the C2 position. Consequently, the equatorial attack, leading to the cis-alcohol (axial hydroxyl group), is generally favored.
B. Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride is a much stronger and less selective reducing agent than NaBH₄. However, in the case of 2,2,6-trimethylcyclohexanone, the steric hindrance remains the dominant factor controlling the stereoselectivity. Similar to NaBH₄, LiAlH₄ is expected to favor the equatorial attack, yielding the cis-alcohol as the major product.
C. Bulky Hydride Reagents (L-Selectride® or K-Selectride®)
Bulky hydride reagents, such as L-Selectride® (lithium tri-sec-butylborohydride) and K-Selectride® (potassium tri-sec-butylborohydride), are highly sensitive to steric hindrance. Due to their large steric profile, these reagents exhibit a high degree of stereoselectivity, almost exclusively attacking from the less hindered equatorial face. This results in the formation of the cis-alcohol with very high diastereoselectivity.
Experimental Protocols: Hydride Reduction
General Procedure for NaBH₄ Reduction:
Dissolve 2,2,6-trimethylcyclohexanone (1.0 g, 7.13 mmol) in methanol (B129727) (20 mL) in a round-bottom flask equipped with a magnetic stirrer.
Cool the solution to 0 °C in an ice bath.
Slowly add sodium borohydride (0.27 g, 7.13 mmol) in small portions over 15 minutes.
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
Quench the reaction by the slow addition of 1 M HCl (10 mL).
Remove the methanol under reduced pressure.
Extract the aqueous layer with diethyl ether (3 x 20 mL).
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to afford the crude product.
Purify the product by column chromatography on silica (B1680970) gel (eluent: ethyl acetate (B1210297)/hexane gradient) to yield 2,2,6-trimethylcyclohexanol.
General Procedure for LiAlH₄ Reduction:
To a stirred suspension of LiAlH₄ (0.27 g, 7.13 mmol) in anhydrous diethyl ether (20 mL) at 0 °C under an inert atmosphere, add a solution of 2,2,6-trimethylcyclohexanone (1.0 g, 7.13 mmol) in anhydrous diethyl ether (10 mL) dropwise.
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.
Cool the reaction to 0 °C and quench by the sequential dropwise addition of water (0.3 mL), 15% aqueous NaOH (0.3 mL), and water (0.9 mL).
Stir the resulting mixture at room temperature for 30 minutes, then filter through a pad of Celite®.
Wash the filter cake with diethyl ether (20 mL).
Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure.
Purify the product by column chromatography.
General Procedure for L-Selectride® Reduction:
To a solution of 2,2,6-trimethylcyclohexanone (1.0 g, 7.13 mmol) in anhydrous THF (20 mL) at -78 °C under an inert atmosphere, add L-Selectride® (1.0 M solution in THF, 8.6 mL, 8.6 mmol) dropwise.
Stir the reaction mixture at -78 °C for 3 hours.
Quench the reaction by the slow addition of 3 M aqueous NaOH (5 mL) followed by 30% hydrogen peroxide (5 mL).
Allow the mixture to warm to room temperature and stir for 1 hour.
Extract the mixture with diethyl ether (3 x 20 mL).
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the product by column chromatography.
Data Presentation: Hydride Reduction
Reducing Agent
Solvent
Temperature (°C)
Typical Yield (%)
Diastereomeric Ratio (cis:trans)
NaBH₄
Methanol
0 to rt
85-95
~85:15
LiAlH₄
Diethyl Ether
0 to rt
90-98
~90:10
L-Selectride®
THF
-78
90-97
>99:1
Note: The yields and diastereomeric ratios are estimated based on typical reductions of sterically hindered cyclohexanones and may vary based on specific reaction conditions.
Catalytic Hydrogenation
Catalytic hydrogenation involves the addition of hydrogen across the carbonyl double bond in the presence of a metal catalyst. The stereoselectivity is influenced by the catalyst and the steric environment of the ketone.
A. Palladium on Carbon (Pd/C)
Hydrogenation over Pd/C is a common method for the reduction of ketones. For 2,2,6-trimethylcyclohexanone, the substrate will adsorb onto the catalyst surface from the less hindered equatorial face, leading to the delivery of hydrogen from that face and resulting in the formation of the cis-alcohol as the major product.
B. Platinum(IV) Oxide (PtO₂, Adams' catalyst)
Platinum-based catalysts, such as Adams' catalyst, are also effective for ketone hydrogenation. Similar to Pd/C, the stereochemical outcome is dictated by the steric approach of the ketone to the catalyst surface, favoring the formation of the cis-alcohol.
Experimental Protocols: Catalytic Hydrogenation
General Procedure for Pd/C Hydrogenation:
In a Parr hydrogenation apparatus, combine 2,2,6-trimethylcyclohexanone (1.0 g, 7.13 mmol), 10% Pd/C (100 mg, 10 wt%), and ethanol (B145695) (25 mL).
Seal the apparatus and purge with hydrogen gas three times.
Pressurize the vessel with hydrogen gas to 50 psi.
Shake the mixture at room temperature for 24 hours.
Carefully vent the hydrogen gas and purge the apparatus with nitrogen.
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol (20 mL).
Remove the solvent from the filtrate under reduced pressure to yield the product.
Analyze the crude product for diastereomeric ratio and purify if necessary.
General Procedure for PtO₂ Hydrogenation:
In a hydrogenation flask, combine 2,2,6-trimethylcyclohexanone (1.0 g, 7.13 mmol), PtO₂ (50 mg), and acetic acid (20 mL).
Connect the flask to a hydrogen source (e.g., a balloon filled with H₂).
Evacuate the flask and backfill with hydrogen three times.
Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 12-24 hours.
Filter the reaction mixture through Celite® to remove the catalyst.
Neutralize the filtrate with saturated aqueous sodium bicarbonate solution.
Extract the aqueous layer with diethyl ether (3 x 20 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Data Presentation: Catalytic Hydrogenation
Catalyst
Solvent
Pressure (psi)
Typical Yield (%)
Diastereomeric Ratio (cis:trans)
10% Pd/C
Ethanol
50
90-98
~95:5
PtO₂
Acetic Acid
atm
90-98
~92:8
Note: The yields and diastereomeric ratios are estimated based on typical reductions of sterically hindered cyclohexanones and may vary based on specific reaction conditions.
Biocatalytic Reduction
Biocatalytic reduction using whole-cell microorganisms or isolated enzymes offers a green and highly stereoselective alternative to traditional chemical methods. Baker's yeast (Saccharomyces cerevisiae) is a commonly used biocatalyst for the reduction of ketones. The stereochemical outcome is determined by the substrate specificity of the various oxidoreductases present in the yeast cells. For sterically hindered ketones, specific enzymes often exhibit high selectivity.
A highly efficient method for a related compound involves a two-step enzymatic process. First, a stereoselective hydrogenation of the double bond of 2,6,6-trimethyl-2-cyclohexen-1,4-dione is achieved using old yellow enzyme 2 from Saccharomyces cerevisiae. Subsequently, the carbonyl group is selectively reduced by levodione (B1250081) reductase.[1]
Experimental Protocol: Biocatalytic Reduction with Baker's Yeast
Suspend Baker's yeast (30 g) in a solution of sucrose (B13894) (30 g) in warm water (200 mL) in an Erlenmeyer flask.
Stir the mixture at 30 °C for 30 minutes to activate the yeast.
Add a solution of 2,2,6-trimethylcyclohexanone (1.0 g) in ethanol (5 mL) to the yeast suspension.
Stir the reaction mixture at room temperature for 48-72 hours. Monitor the reaction by TLC or GC.
After the reaction is complete, add Celite® (15 g) to the mixture and stir for 20 minutes.
Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate (50 mL).
Separate the organic layer from the filtrate and extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the product by column chromatography.
Data Presentation: Biocatalytic Reduction
Biocatalyst
Substrate Concentration
Typical Yield (%)
Diastereomeric Excess (de %)
Saccharomyces cerevisiae (Baker's Yeast)
~5 g/L
60-80
>95% (typically for one diastereomer)
Note: Yield and diastereomeric excess can be highly dependent on the specific strain of yeast, substrate concentration, and reaction conditions.
Visualization of Experimental Workflows
Caption: General workflow for the hydride reduction of 2,2,6-trimethylcyclohexanone.
Caption: General workflow for the catalytic hydrogenation of 2,2,6-trimethylcyclohexanone.
Caption: General workflow for the biocatalytic reduction of 2,2,6-trimethylcyclohexanone.
Comparative Summary and Conclusion
The choice of reduction method for 2,2,6-trimethylcyclohexanone depends on the desired outcome, particularly concerning stereoselectivity, and practical considerations such as cost, scalability, and environmental impact.
Hydride reduction offers a rapid and high-yielding approach. For achieving the highest diastereoselectivity for the cis-isomer, bulky hydride reagents like L-Selectride® are the method of choice. Standard reagents like NaBH₄ and LiAlH₄ also provide good yields and a preference for the cis-isomer, albeit with lower selectivity.
Catalytic hydrogenation is an effective method for obtaining high yields of the reduced product, with a strong preference for the cis-isomer. This method is often scalable and avoids the use of stoichiometric metal hydride reagents.
Biocatalytic reduction with Baker's yeast provides a green and often highly stereoselective route to a single diastereomer of the product. While reaction times are longer and yields can be more variable, the potential for high enantioselectivity and the environmentally benign nature of this method make it an attractive option, especially in the context of pharmaceutical synthesis.
For applications where high diastereoselectivity for the cis-2,2,6-trimethylcyclohexanol is critical, reduction with a bulky hydride reagent is the most reliable method. For large-scale synthesis where high, but not necessarily exclusive, cis-selectivity is acceptable, catalytic hydrogenation is a practical and efficient choice. When the goal is to produce a single, optically active diastereomer in an environmentally friendly manner, biocatalysis with Saccharomyces cerevisiae or other specific enzymes should be strongly considered. Further optimization of each protocol may be required to achieve the desired performance for a specific application.
A Comparative Guide to the Validation of Analytical Methods for 2,2,6-Trimethylcyclohexanone Quantification
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of common analytical methods for the quantification of 2,2,6-trimethylcyclohexanone, a volatile organic compound...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the quantification of 2,2,6-trimethylcyclohexanone, a volatile organic compound relevant in various chemical and pharmaceutical contexts. The performance of High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are discussed, supported by representative experimental data and detailed methodologies.
At a Glance: Method Comparison
The selection of an analytical method for quantifying 2,2,6-trimethylcyclohexanone depends on factors such as the required sensitivity, selectivity, sample matrix, and the nature of the research. Below is a summary of the key performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS, with data for HPLC-UV derived from a validated method for a structurally similar cyclohexanone (B45756) derivative, 2,6-bis-(4-hydroxy-3-methoxybenzylidene)-cyclohexanone (BHMC)[1], and representative data for GC-MS and LC-MS/MS based on typical performance for similar analytes.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique suitable for the quantification of compounds that possess a UV chromophore. For 2,2,6-trimethylcyclohexanone, derivatization may be necessary to enhance UV detection. The following protocol is based on a validated method for a similar cyclohexanone derivative and can be adapted.
Experimental Protocol: HPLC-UV Analysis (Adapted from BHMC Method)[1]
Sample Preparation: A liquid-liquid extraction is performed. To 1 mL of the sample, 3 mL of a mixture of ethyl acetate (B1210297) and methanol (B129727) (95:5 v/v) is added. The mixture is vortexed and centrifuged. The organic layer is then evaporated to dryness and the residue is reconstituted in the mobile phase.
Chromatographic Conditions:
Column: C18 column (150 x 4.6 mm I.D., 5 µm particle size)
Mobile Phase: A gradient elution of water and methanol.
Flow Rate: 1.0 mL/min.
Detection: UV detection at a wavelength of 220 nm.
Validation Parameters:
Linearity: A calibration curve is established over a concentration range of 0.02–2.5 µg/mL.
Limit of Quantification (LOQ): Determined as the lowest concentration on the calibration curve with acceptable precision and accuracy.
Limit of Detection (LOD): Determined based on a signal-to-noise ratio of 3:1.
Precision: Assessed by analyzing replicate samples at different concentrations on the same day (intra-day) and on different days (inter-day).
Accuracy: Determined by the recovery of known amounts of analyte spiked into a blank matrix.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like 2,2,6-trimethylcyclohexanone. It offers high separation efficiency and provides mass spectral data for confident identification.
Experimental Protocol: GC-MS Analysis (Typical)
Sample Preparation: For liquid samples, direct injection after dilution with a suitable solvent (e.g., hexane (B92381) or dichloromethane) is often possible. For more complex matrices, headspace sampling or solid-phase microextraction (SPME) can be employed to extract the volatile analyte.
Chromatographic Conditions:
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
Injection: Splitless injection at 250°C.
Mass Spectrometry Conditions:
Ionization: Electron Ionization (EI) at 70 eV.
Scan Range: m/z 40-400.
Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) for quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest selectivity and sensitivity, making it ideal for analyzing 2,2,6-trimethylcyclohexanone in complex matrices or at very low concentrations. Derivatization might be necessary to improve ionization efficiency.
Sample Preparation: Sample preparation is crucial to minimize matrix effects. Techniques such as protein precipitation (for biological samples), liquid-liquid extraction, or solid-phase extraction (SPE) are commonly used.
Chromatographic Conditions:
Column: A C18 or other suitable reversed-phase column.
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile (B52724) or methanol.
Flow Rate: 0.3 - 0.5 mL/min.
Mass Spectrometry Conditions:
Ionization: Electrospray ionization (ESI) in positive or negative ion mode, or Atmospheric Pressure Chemical Ionization (APCI).
Data Acquisition: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.
Visualizing the Workflow
A general workflow for the validation of an analytical method for 2,2,6-trimethylcyclohexanone quantification is depicted below.
Spectroscopic comparison of 2,2,6-Trimethylcyclohexanone isomers
A Spectroscopic Comparison of 2,2,6-Trimethylcyclohexanone and its Constitutional Isomer 3,3,5-Trimethylcyclohexanone (B147574) This guide provides a detailed spectroscopic comparison of two constitutional isomers of tri...
This guide provides a detailed spectroscopic comparison of two constitutional isomers of trimethylcyclohexanone: 2,2,6-trimethylcyclohexanone and 3,3,5-trimethylcyclohexanone. The comparison is based on infrared (IR), proton nuclear magnetic resonance (¹H NMR), and carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry to aid in the identification and differentiation of these isomers.
Introduction to Isomers
2,2,6-Trimethylcyclohexanone and 3,3,5-trimethylcyclohexanone are constitutional isomers with the chemical formula C₉H₁₆O.[1][2] They share the same molecular weight but differ in the arrangement of their methyl groups on the cyclohexanone (B45756) ring. This structural difference leads to distinct spectroscopic properties, which can be used for their unambiguous identification. 2,2,6-trimethylcyclohexanone possesses a chiral center at the C6 position, leading to the existence of (R) and (S) enantiomers. However, under standard (achiral) spectroscopic conditions, the spectra of enantiomers are identical. Therefore, this guide focuses on the comparison of the constitutional isomers.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 2,2,6-trimethylcyclohexanone and 3,3,5-trimethylcyclohexanone, gathered from various spectral databases.
Infrared (IR) Spectroscopy Data
Feature
2,2,6-Trimethylcyclohexanone
3,3,5-Trimethylcyclohexanone
C=O Stretch (cm⁻¹)
~1715
~1715
C-H Stretch (cm⁻¹) (Aliphatic)
~2870-2960
~2870-2960
Key Fingerprint Region Bands (cm⁻¹)
Data not readily available in a comparable format
Data not readily available in a comparable format
Note: The C=O stretching frequency is characteristic for saturated cyclic ketones.[3][4] The exact position can be influenced by the solvent and the specific instrument used.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Feature
2,2,6-Trimethylcyclohexanone
3,3,5-Trimethylcyclohexanone
Solvent
CDCl₃
CDCl₃
¹H Chemical Shifts (δ, ppm)
Data not fully detailed in search results. Predicted spectra are available.[5]
Data not fully detailed in search results. Predicted spectra are available.
Expected Signal Multiplicities
Signals for methyl groups (singlets and a doublet), and methylene (B1212753) and methine protons (multiplets).
Signals for methyl groups (singlets and a doublet), and methylene protons (multiplets).
Note: Detailed, experimentally verified ¹H NMR chemical shift data with assignments was not available in a comparative format in the initial search. Predicted spectra can be found in databases such as FooDB.[5]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Note: The chemical shifts are approximate and can vary slightly based on experimental conditions. The assignments are based on general knowledge of ¹³C NMR spectroscopy of ketones.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These represent standard procedures for the analysis of liquid ketone samples.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain the infrared spectrum of the neat liquid sample to identify characteristic functional group vibrations.
Methodology:
Sample Preparation: A drop of the neat liquid sample (either 2,2,6-trimethylcyclohexanone or 3,3,5-trimethylcyclohexanone) is placed directly onto the surface of a clean, dry attenuated total reflectance (ATR) crystal (e.g., diamond or zinc selenide).[8]
Instrument Setup: The FT-IR spectrometer is purged with dry air or nitrogen to minimize atmospheric interference. A background spectrum of the clean, empty ATR crystal is recorded.
Data Acquisition: The sample is brought into contact with the ATR crystal, and the FT-IR spectrum is acquired over a typical range of 4000-400 cm⁻¹.
Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure and differentiate between the isomers.
Methodology:
Sample Preparation: Approximately 10-20 mg of the liquid ketone is dissolved in ~0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[9][10] A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution is thoroughly mixed to ensure homogeneity.[9]
Instrument Setup: The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer. The instrument is locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.
¹H NMR Data Acquisition: A standard one-dimensional proton NMR spectrum is acquired. The number of scans is adjusted to achieve an adequate signal-to-noise ratio.
¹³C NMR Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. The chemical shifts are referenced to the TMS signal.
Visualizations
Isomeric Relationship Diagram
Caption: Logical relationship between isomers of trimethylcyclohexanone.
A Comparative Guide to the Reactivity of 2,2,6-Trimethylcyclohexanone and 3,3,5-Trimethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the chemical reactivity of two isomeric substituted cyclohexanones: 2,2,6-trimethylcyclohexanone and 3,3,5-tr...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of two isomeric substituted cyclohexanones: 2,2,6-trimethylcyclohexanone and 3,3,5-trimethylcyclohexanone (B147574). The discussion is supported by established chemical principles and available experimental observations, highlighting how subtle differences in molecular structure can profoundly impact chemical behavior.
Structural and Steric Analysis
The reactivity of a ketone is largely dictated by the steric and electronic environment around the carbonyl group. In the case of these two isomers, the primary differentiating factor is the degree of steric hindrance.
2,2,6-Trimethylcyclohexanone: This isomer possesses two methyl groups on one α-carbon (C2) and one methyl group on the other α-carbon (C6). This substitution pattern creates significant steric congestion around the carbonyl group and the α-hydrogens.
3,3,5-Trimethylcyclohexanone: In this isomer, the methyl groups are located further from the carbonyl group, at positions C3 and C5. Consequently, the carbonyl carbon and the α-hydrogens are significantly more accessible to incoming reagents.
Figure 1. Steric hindrance around the carbonyl group.
Comparative Reactivity in Key Ketone Reactions
The differences in steric hindrance directly translate to marked differences in reactivity in several key classes of ketone reactions.
Enolate Formation
The formation of an enolate is a critical step in many reactions of ketones. The acidity of the α-protons in typical acyclic ketones is in the range of pKa 19-20.
3,3,5-Trimethylcyclohexanone can form two different enolates: the kinetic and the thermodynamic enolate. The kinetic enolate is formed by deprotonation of the less substituted α-carbon (C6), which is sterically more accessible. The thermodynamic enolate, which is more stable due to the more substituted double bond, is formed by deprotonation at the more substituted α-carbon (C2), which in this case is equally accessible as C6.
Figure 2. Kinetic vs. Thermodynamic Enolate Formation.
2,2,6-Trimethylcyclohexanone , on the other hand, has only one α-proton at the C6 position. However, the severe steric hindrance from the two methyl groups at C2 and the methyl group at C6 makes the approach of a base to this proton difficult, thus hindering enolate formation.
Feature
2,2,6-Trimethylcyclohexanone
3,3,5-Trimethylcyclohexanone
α-Proton Acidity (pKa)
~20 (but sterically hindered)
~20
Kinetic Enolate
Formation is highly disfavored
Readily formed at C6
Thermodynamic Enolate
Not applicable
Formed at C2
Nucleophilic Addition Reactions
Nucleophilic addition to the carbonyl carbon is a fundamental reaction of ketones. The steric hindrance in 2,2,6-trimethylcyclohexanone severely impedes the approach of nucleophiles to the carbonyl carbon.
Cyanohydrin Formation: It is well-documented that cyclohexanone (B45756) readily forms a cyanohydrin, while 2,2,6-trimethylcyclohexanone does not yield a detectable amount of the product under similar conditions.[1][2][3] This is a classic example of steric hindrance preventing a reaction. 3,3,5-trimethylcyclohexanone, being less hindered, is expected to form a cyanohydrin, although likely at a slower rate than cyclohexanone itself.
Nucleophilic Addition
2,2,6-Trimethylcyclohexanone
3,3,5-Trimethylcyclohexanone
Cyanohydrin Formation
No reaction
Reaction expected
Grignard Reagent Addition
Very slow or no reaction
Reaction expected
Reduction of the Carbonyl Group
The reduction of cyclohexanones with hydride reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) is a common transformation. The stereochemical outcome is influenced by the steric environment.
For 3,3,5-trimethylcyclohexanone , reduction with NaBH₄ has been shown to be influenced by the axial methyl group at C5, leading to a slight preference for the formation of the axial alcohol.[4][5]
For 2,2,6-trimethylcyclohexanone , the severe steric hindrance on the axial face of the carbonyl would strongly favor hydride attack from the equatorial face, leading to a high predominance of the axial alcohol.
The aldol condensation requires the formation of an enolate which then acts as a nucleophile. As previously discussed, 2,2,6-trimethylcyclohexanone does not readily form an enolate and, even if it did, the steric hindrance would prevent the subsequent nucleophilic attack. It has been noted that this ketone yields no detectable aldol product.[6]
3,3,5-Trimethylcyclohexanone has the potential to undergo a self-aldol condensation, although the reaction may be slow due to the steric bulk of the ketone itself. It can act as both an enolate donor (forming the kinetic or thermodynamic enolate) and an electrophilic acceptor.
Experimental Protocols
The following are generalized experimental protocols that can be adapted for reactions with 3,3,5-trimethylcyclohexanone. These protocols are not recommended for 2,2,6-trimethylcyclohexanone due to its low reactivity.
Enolate Formation (Kinetic Control)
To a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere, add a solution of 3,3,5-trimethylcyclohexanone (1.0 equivalent) in anhydrous THF dropwise.
Stir the reaction mixture at -78 °C for 1 hour.
The resulting solution contains the lithium salt of the kinetic enolate, which can be used in subsequent reactions.
Cyanohydrin Formation
To a solution of 3,3,5-trimethylcyclohexanone in ethanol, add a solution of potassium cyanide (KCN) in water.
Cool the mixture in an ice bath and slowly add a solution of a weak acid (e.g., acetic acid) to generate HCN in situ.
Stir the reaction at room temperature and monitor by TLC.
Work-up involves extraction and purification by chromatography or distillation.
Add sodium borohydride (NaBH₄) portion-wise with stirring.
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
Quench the reaction by the slow addition of water, followed by extraction with an organic solvent and purification.
Aldol Condensation
To a solution of 3,3,5-trimethylcyclohexanone in ethanol, add an aqueous solution of sodium hydroxide.
Heat the reaction mixture to reflux and monitor by TLC.
Upon completion, cool the reaction, neutralize with acid, and extract the product with an organic solvent.
Purify the product by column chromatography.
Summary of Reactivity
Reaction Type
2,2,6-Trimethylcyclohexanone
3,3,5-Trimethylcyclohexanone
Enolate Formation
Highly disfavored due to steric hindrance
Forms both kinetic and thermodynamic enolates
Nucleophilic Addition
Generally unreactive
Moderately reactive
Hydride Reduction
Expected to be slow but highly stereoselective
Moderately reactive with moderate stereoselectivity
Aldol Condensation
No detectable product
Possible, but may be slow
Conclusion
The reactivity of 2,2,6-trimethylcyclohexanone and 3,3,5-trimethylcyclohexanone is a clear illustration of the profound impact of steric hindrance in organic reactions. The positioning of the methyl groups in 2,2,6-trimethylcyclohexanone effectively shields the carbonyl group and the α-protons, rendering it unreactive in many common ketone reactions. In contrast, the more remote placement of the methyl groups in 3,3,5-trimethylcyclohexanone allows it to exhibit more typical cyclohexanone reactivity, including the formation of both kinetic and thermodynamic enolates and participation in nucleophilic addition and condensation reactions. This comparative analysis serves as a valuable guide for researchers in selecting appropriate substrates and predicting reaction outcomes in the synthesis of complex molecules.
A Comparative Guide to the Enantioselective Separation of 2,2,6-Trimethylcyclohexanone Derivatives
For Researchers, Scientists, and Drug Development Professionals The enantioselective separation of chiral molecules is a critical process in the pharmaceutical industry, chemical synthesis, and fragrance chemistry. The d...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation of chiral molecules is a critical process in the pharmaceutical industry, chemical synthesis, and fragrance chemistry. The distinct pharmacological and toxicological profiles of individual enantiomers necessitate their accurate separation and quantification. This guide provides a comparative overview of various chromatographic techniques for the enantioselective separation of 2,2,6-trimethylcyclohexanone and its derivatives, common structural motifs in natural products and synthetic intermediates. This document outlines the performance of different chiral stationary phases (CSPs) in High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC), supported by representative experimental data. Detailed experimental protocols and a visual workflow are included to aid researchers in method development and application.
Performance Comparison of Chiral Separation Techniques
The successful enantioselective separation of 2,2,6-trimethylcyclohexanone derivatives is highly dependent on the choice of the chiral stationary phase and the chromatographic technique. Polysaccharide-based and cyclodextrin-based CSPs are the most widely employed for this class of compounds due to their broad enantiorecognition capabilities.
Disclaimer: Specific quantitative performance data for the enantioselective separation of 2,2,6-trimethylcyclohexanone is limited in publicly available literature. The following tables present representative data for the separation of structurally similar cyclic ketones on various chiral stationary phases to provide a comparative perspective.
Table 1: Representative Performance Data for HPLC Enantioseparation of Cyclic Ketones
Chiral Stationary Phase (CSP)
Analyte
Mobile Phase
Separation Factor (α)
Resolution (R_s)
Reference
Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))
The following diagrams and protocols provide a generalized workflow and detailed methodologies for developing an enantioselective separation method for 2,2,6-trimethylcyclohexanone derivatives.
Caption: General workflow for developing an enantioselective separation method.
Protocol 1: Enantioselective HPLC Method Development
This protocol outlines a general procedure for the separation of 2,2,6-trimethylcyclohexanone enantiomers using HPLC with a chiral stationary phase.
1. Materials and Instrumentation:
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Racemic 2,2,6-trimethylcyclohexanone or its derivative.
2. Sample Preparation:
Prepare a stock solution of the racemic analyte at a concentration of 1 mg/mL in the initial mobile phase or a compatible solvent.
Filter the sample solution through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions (Screening):
Columns: Chiralpak® IA, Chiralcel® OD-H.
Mobile Phase (Normal Phase): Start with a mixture of n-Hexane and an alcohol (IPA or ethanol) in a 90:10 (v/v) ratio.
Mobile Phase (Reversed-Phase for Cyclodextrin CSPs): Start with a mixture of Acetonitrile and Water in a 50:50 (v/v) ratio.
Flow Rate: 1.0 mL/min.
Column Temperature: 25 °C.
Detection: UV at a suitable wavelength (e.g., 210 nm or 280 nm depending on the derivative).
Injection Volume: 5-10 µL.
4. Method Optimization:
If partial separation is observed, adjust the mobile phase composition. In normal phase, vary the percentage of the alcohol modifier. In reversed-phase, alter the ratio of acetonitrile to water.
Optimize the flow rate to improve resolution and analysis time.
Investigate the effect of column temperature on the separation.
5. Data Analysis:
Calculate the separation factor (α) and resolution (R_s) to evaluate the performance of each CSP and mobile phase combination.
Protocol 2: Enantioselective GC Method Development
This protocol provides a starting point for the chiral GC analysis of 2,2,6-trimethylcyclohexanone.
1. Materials and Instrumentation:
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Prepare a stock solution of the racemic analyte at 1 mg/mL in a volatile solvent (e.g., hexane (B92381) or dichloromethane).
Prepare working standards by diluting the stock solution to 10-100 µg/mL.
3. Chromatographic Conditions (Screening):
Injector Temperature: 250 °C.
Split Ratio: 50:1.
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Oven Temperature Program: Start at 60 °C (hold for 2 min), then ramp at 5 °C/min to 200 °C (hold for 5 min).
Detector (FID) Temperature: 280 °C.
4. Method Optimization:
Adjust the temperature ramp rate and initial/final temperatures to improve separation. Slower ramp rates often lead to better resolution.
Optimize the carrier gas flow rate or pressure.
5. Data Analysis:
Identify the peaks corresponding to the two enantiomers.
Calculate the separation factor (α) and resolution (R_s).
Logical Relationships in Chiral Recognition
The enantioselective separation on a chiral stationary phase is governed by the differential interactions between the enantiomers and the chiral selector.
Caption: Interaction model for enantioselective separation on a chiral stationary phase.
This guide provides a foundational understanding and practical starting points for the enantioselective separation of 2,2,6-trimethylcyclohexanone derivatives. Researchers are encouraged to use the provided protocols as a basis for their method development and to screen a variety of chiral stationary phases to achieve optimal separation for their specific analytes.
A Comparative Guide to the Synthetic Routes of 2,2,6-Trimethylcyclohexanone
Introduction 2,2,6-Trimethylcyclohexanone is a significant organic compound utilized as a fragrance ingredient and a key intermediate in the synthesis of various chemicals, including pharmaceuticals and carotenoids.[1][2...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
2,2,6-Trimethylcyclohexanone is a significant organic compound utilized as a fragrance ingredient and a key intermediate in the synthesis of various chemicals, including pharmaceuticals and carotenoids.[1][2] Its synthesis has been approached through several chemical pathways, each with distinct advantages concerning yield, scalability, and reagent availability. This guide provides a comparative analysis of the primary synthetic routes to 2,2,6-trimethylcyclohexanone, offering detailed experimental data and protocols for researchers in organic synthesis and drug development.
Overview of Primary Synthetic Routes
The synthesis of 2,2,6-trimethylcyclohexanone is predominantly achieved through two main strategies:
Catalytic Hydrogenation of Isophorone (B1672270): This is the most common and industrially significant method. Isophorone (3,5,5-trimethylcyclohex-2-en-1-one), an inexpensive bulk chemical derived from the trimerization of acetone, is selectively hydrogenated to yield the saturated ketone.[3][4] The choice of catalyst and solvent is critical to achieving high selectivity and yield.[3][5]
Alkylation of a Ketone Precursor: This approach involves the methylation of a pre-existing cyclohexanone (B45756) skeleton. A notable example is the alkylation of 2,6-dimethylcyclohexanone (B152311), where an enolate is formed and subsequently reacted with a methylating agent to introduce the final methyl group.
A third, more classical but less direct approach, involves the Robinson Annulation , a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation to construct the cyclohexanone ring system.[6][7] While versatile for building substituted cyclohexenones, its application for this specific saturated and substituted ketone is less direct and often requires subsequent modification steps.[8]
Quantitative Data Comparison
The following table summarizes the quantitative data for the most prominent synthetic routes to 2,2,6-trimethylcyclohexanone, allowing for a direct comparison of their efficiencies.
The stainless steel batch reactor is charged with isophorone (1.16 g), Raney® Ni catalyst (0.05 g), and anhydrous THF.
The reactor is sealed and purged with nitrogen gas three times to ensure an inert atmosphere.
The reactor is then pressurized with hydrogen gas to 2.0 MPa.
The reaction mixture is stirred vigorously at 298 K (25 °C) for 120 minutes.
Upon completion, the reaction is stopped by quenching the reactor with an ice bath.
The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield 3,3,5-trimethylcyclohexanone (B147574) (an isomer of the target molecule, often co-produced or the main product depending on the starting isophorone isomer and conditions). The literature indicates this general method is highly effective for hydrogenating the carbon-carbon double bond of isophorone to produce trimethylcyclohexanone.[3][5]
Route 2: Alkylation of 2,6-Dimethylcyclohexanone
This protocol is based on the synthesis of 2,2,6-trimethylcyclohexanone as an intermediate for β-damascone.
LDA Formation: In a flame-dried flask under an inert atmosphere, a solution of diisopropylamine (1.24 equiv) in dry THF is cooled to -78 °C. n-BuLi (1.06 equiv) is added dropwise. The mixture is then warmed to 0 °C and stirred for 40 minutes to form a solution of lithium diisopropylamide (LDA).
Enolate Formation: The LDA solution is re-cooled to -78 °C. A solution of 2,6-dimethylcyclohexanone (1.0 equiv) in dry THF is added slowly over 30 minutes. The mixture is stirred at -78 °C for 2 hours to ensure complete formation of the lithium enolate.
Alkylation: Methyl iodide (1.5 equiv) is added dropwise to the enolate solution at -78 °C. The reaction mixture is allowed to warm slowly to 0 °C and is stirred for 1 hour.
Workup: The reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution. The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford pure 2,2,6-trimethylcyclohexanone (92% yield).
Synthetic Pathway Visualization
The logical flow and relationship between the primary synthetic routes are illustrated in the diagram below.
Caption: Key synthetic pathways to 2,2,6-trimethylcyclohexanone.
A Comparative Guide to Catalysts for 2,2,6-Trimethylcyclohexanone Hydrogenation
For Researchers, Scientists, and Drug Development Professionals The catalytic hydrogenation of 2,2,6-trimethylcyclohexanone is a critical transformation in organic synthesis, leading to the formation of 2,2,6-trimethylcy...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The catalytic hydrogenation of 2,2,6-trimethylcyclohexanone is a critical transformation in organic synthesis, leading to the formation of 2,2,6-trimethylcyclohexanol, a valuable intermediate in the production of pharmaceuticals and fine chemicals. The stereochemical outcome of this reaction, yielding either cis or trans isomers of the corresponding alcohol, is highly dependent on the choice of catalyst and reaction conditions. This guide provides an objective comparison of various catalysts for this hydrogenation, supported by available experimental data, to aid researchers in selecting the most suitable catalytic system for their specific needs.
Performance Comparison of Catalysts
The selection of a catalyst for the hydrogenation of 2,2,6-trimethylcyclohexanone is a crucial factor that dictates the stereoselectivity of the product, 2,2,6-trimethylcyclohexanol. While comprehensive comparative data for this specific substrate is limited in publicly available literature, valuable insights can be drawn from studies on structurally similar molecules. The following table summarizes the performance of different catalysts, focusing on the ratio of trans to cis isomers produced.
Catalyst
Support
Temperature (°C)
Pressure (bar)
trans:cis Isomer Ratio
Conversion (%)
5% Rhodium
Activated Alumina
220 - 260
130
50:50
Fully Hydrogenated
10% Rhodium
Carbon
200 - 220
100
40:60
Fully Hydrogenated
Raney Nickel
-
280 - 300
40
16.7:83.3
Fully Hydrogenated
Platinum (Pt)
Various
Typically 25-100
1-100
General tendency towards equatorial attack (cis-isomer)
High
Palladium (Pd)
Carbon, Alumina
Typically 25-100
1-100
Often less selective, mixture of isomers
High
Ruthenium (Ru)
Carbon, Alumina
Typically 25-150
10-100
Can show high selectivity depending on ligands and conditions
High
Note: Data for Rhodium and Raney Nickel catalysts are derived from the hydrogenation of a closely related substrate, 1-(2,6,6-trimethylcyclohex-1-ene or 2-en-1-yl)-hex-1-en-3-one, which upon full hydrogenation of the ring would present a similar steric environment to 2,2,6-trimethylcyclohexanone hydrogenation.[1] Data for Pt, Pd, and Ru are qualitative statements based on general principles of cyclohexanone (B45756) hydrogenation.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the catalytic hydrogenation of 2,2,6-trimethylcyclohexanone in a laboratory setting.
Caption: General workflow for benchmarking catalysts in 2,2,6-trimethylcyclohexanone hydrogenation.
Signaling Pathway of Catalytic Hydrogenation
The hydrogenation of a ketone on a heterogeneous catalyst surface involves a series of steps, as depicted in the following signaling pathway diagram.
Proper Disposal of 2,2,6-Trimethylcyclohexanone: A Guide for Laboratory Professionals
For immediate reference, 2,2,6-Trimethylcyclohexanone must be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.
Author: BenchChem Technical Support Team. Date: December 2025
For immediate reference, 2,2,6-Trimethylcyclohexanone must be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in regular trash. This guide provides detailed, step-by-step procedures for the safe handling and disposal of 2,2,6-Trimethylcyclohexanone in a laboratory setting, ensuring the safety of personnel and compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is crucial to consult the Safety Data Sheet (SDS) for 2,2,6-Trimethylcyclohexanone and adhere to standard laboratory safety protocols.
Essential Personal Protective Equipment (PPE):
Eye Protection: Wear chemical safety goggles.
Hand Protection: Use chemical-resistant gloves (e.g., nitrile).
Body Protection: A flame-retardant lab coat is mandatory.
Respiratory Protection: All handling and preparation for disposal should be conducted within a certified chemical fume hood to avoid inhalation of vapors.
Waste Classification and Hazard Profile
2,2,6-Trimethylcyclohexanone is classified as a hazardous substance. Its key hazardous characteristics are summarized in the table below.
Hazard Classification
Description
Physical Hazards
Flammable liquid and vapor.
Health Hazards
Harmful if swallowed, in contact with skin, or if inhaled.[1] Causes skin irritation and serious eye damage. May cause respiratory irritation.
Environmental Hazards
Very toxic to aquatic life with long-lasting effects.[2]
Due to these hazards, 2,2,6-Trimethylcyclohexanone is regulated as hazardous waste under the Resource Conservation and Recovery Act (RCRA) and cannot be disposed of through conventional means.[3][4]
Step-by-Step Disposal Protocol
The proper disposal of 2,2,6-Trimethylcyclohexanone waste involves collection, storage, and transfer to a licensed hazardous waste disposal service, typically coordinated through your institution's Environmental Health and Safety (EHS) department.
Step 1: Waste Collection
Select an Appropriate Waste Container:
Use a container that is chemically compatible with 2,2,6-Trimethylcyclohexanone. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.[5]
Ensure the container is in good condition, free from damage or leaks, and has a secure, leak-proof closure.[4]
The container should be clearly labeled as "Hazardous Waste."[6][7]
Segregate the Waste:
Collect 2,2,6-Trimethylcyclohexanone waste in a dedicated container.
Crucially, do not mix it with incompatible chemicals. As a ketone, it should be kept separate from strong oxidizing agents and strong bases.[6][8] It can typically be combined with other non-halogenated organic solvents.[7][9]
Label the Waste Container:
As soon as you begin collecting waste in the container, affix a hazardous waste label.[7]
Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[3][6] This area must be at or near the point of waste generation and under the control of laboratory personnel.[4]
Storage Conditions:
Keep the waste container tightly closed except when adding waste.[3][9]
Store in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, or open flames.[8]
Utilize secondary containment (e.g., a larger, chemically resistant tray or bin) to prevent spills from reaching drains or the environment.[4][5]
Step 3: Final Disposal
Arrange for Waste Pickup:
Once the waste container is full (do not exceed 90% capacity) or when it needs to be removed, contact your institution's EHS department to arrange for a hazardous waste pickup.[5][9]
Follow your institution's specific procedures for requesting a waste collection, which may involve submitting an online form or contacting them directly.[3][7]
Professional Disposal:
Your EHS department will then transport the waste to a central storage facility before it is collected by a licensed hazardous waste disposal company for final treatment and disposal in an approved facility.[3][5]
Emergency Procedures for Spills
In the event of a spill of 2,2,6-Trimethylcyclohexanone:
Evacuate and Ventilate: Alert personnel in the immediate area and ensure adequate ventilation.
Control Ignition Sources: Remove all sources of ignition from the spill area.[8]
Contain the Spill: Use an inert absorbent material (e.g., vermiculite, dry sand) to contain the spill.
Clean Up:
Use non-sparking tools to collect the absorbed material.[8]
Place the contaminated absorbent material into a labeled, sealed container for disposal as hazardous waste.
Decontaminate: Clean the spill area thoroughly.
Report: Report the spill to your EHS department.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of 2,2,6-Trimethylcyclohexanone.
Caption: Workflow for the safe disposal of 2,2,6-Trimethylcyclohexanone.
Safeguarding Your Research: A Comprehensive Guide to Handling 2,2,6-Trimethylcyclohexanone
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 2,2,6-Trimethylcyclohexan...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 2,2,6-Trimethylcyclohexanone, including detailed operational and disposal plans to minimize risk and ensure compliance.
2,2,6-Trimethylcyclohexanone is a flammable liquid and vapor that can be harmful if ingested, inhaled, or comes into contact with skin. It is known to cause skin and eye irritation and may lead to respiratory irritation. Adherence to strict safety protocols is crucial when working with this chemical.
Essential Safety Information at a Glance
To facilitate a rapid understanding of the key safety parameters for 2,2,6-Trimethylcyclohexanone, the following table summarizes its critical properties and exposure limits.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling 2,2,6-Trimethylcyclohexanone, the use of appropriate Personal Protective Equipment (PPE) is mandatory. The following table outlines the required PPE for various laboratory operations.
Operation
Recommended Personal Protective Equipment
General Handling
- Eye Protection: Chemical safety goggles or a face shield.[9] - Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[9] - Skin and Body Protection: Lab coat, long pants, and closed-toe shoes. For larger quantities, consider flame-retardant antistatic protective clothing.
Weighing/Dispensing
- All PPE listed for General Handling. - Respiratory Protection: If ventilation is inadequate or if mists are generated, use a NIOSH-approved respirator with an organic vapor cartridge.[9]
Heating/Refluxing
- All PPE listed for General Handling and Weighing/Dispensing. - Ensure work is conducted in a certified chemical fume hood.
Operational Plan: A Step-by-Step Guide to Safe Handling
This procedural guide provides a clear, step-by-step process for the safe handling of 2,2,6-Trimethylcyclohexanone from receipt to disposal.
1. Pre-Handling Preparations:
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for 2,2,6-Trimethylcyclohexanone.[10]
Ensure Proper Ventilation: All handling of this chemical should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9][10]
Assemble all necessary PPE: Have all required personal protective equipment readily available and inspect it for any damage before use.
Locate Emergency Equipment: Be aware of the location and proper operation of the nearest safety shower, eyewash station, and fire extinguisher.
2. Handling the Chemical:
Grounding and Bonding: To prevent static discharge, which can ignite flammable vapors, ensure that containers are properly grounded and bonded when transferring the chemical.[1]
Use Non-Sparking Tools: Employ tools made of non-sparking materials to avoid accidental ignition.[1][10]
Avoid Inhalation: Do not breathe vapors or mists.[10]
Prevent Contact: Avoid contact with skin and eyes.[11]
Keep Away from Ignition Sources: Ensure there are no open flames, hot surfaces, or sparks in the vicinity of where the chemical is being handled.[1][10]
3. Post-Handling Procedures:
Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.[10]
Clean Equipment: Clean any contaminated equipment and the work area.
Proper Storage: Store 2,2,6-Trimethylcyclohexanone in a tightly closed container in a dry, cool, and well-ventilated place, away from heat and ignition sources.[10] Incompatible materials include strong oxidizing agents.[10]
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of 2,2,6-Trimethylcyclohexanone and any contaminated materials is critical to prevent environmental contamination and personal exposure.
1. Waste Segregation:
Chemical Waste: Unused or waste 2,2,6-Trimethylcyclohexanone should be collected in a designated, properly labeled, and sealed container for hazardous waste.
Contaminated PPE: Disposable gloves, lab coats, and other contaminated items should be collected in a separate, clearly labeled hazardous waste container.
2. Disposal Procedure:
Approved Waste Disposal: All waste materials must be disposed of through an approved hazardous waste disposal plant.[2][10] Do not pour this chemical down the drain.
Follow Institutional Guidelines: Adhere to all local, state, and federal regulations, as well as your institution's specific protocols for hazardous waste disposal.
Emergency Protocols: Spill and Exposure Response
In the event of a spill or exposure, immediate and correct action is crucial.
Chemical Spill Workflow
Caption: Workflow for responding to a chemical spill.
Exposure Response:
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water.[10] If skin irritation occurs, seek medical attention.
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids.[10] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
Inhalation: Move the person to fresh air.[2] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[2]
Ingestion: Do NOT induce vomiting.[2] Rinse mouth with water.[2] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2]